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toxicity profile and safety data of 4-Isopropoxy-3,5-diisopropylbenzoic acid

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 4-Isopropoxy-3,5-diisopropylbenzoic acid Introduction 4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS No. 2918851-48-4) is a substituted ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 4-Isopropoxy-3,5-diisopropylbenzoic acid

Introduction

4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS No. 2918851-48-4) is a substituted benzoic acid derivative.[1][2] As with any novel chemical entity intended for potential therapeutic or industrial application, a thorough evaluation of its toxicological profile is paramount for ensuring human safety and navigating the regulatory landscape. Direct, comprehensive toxicological data for this specific molecule is not extensively available in the public domain. Therefore, this guide adopts a foundational, predictive, and strategic approach.

As a Senior Application Scientist, my objective is not merely to collate disparate data points, but to construct a robust, scientifically-grounded framework for the toxicological evaluation of this compound. We will leverage data from structurally similar molecules (analogs) to identify potential hazards and design a logical, tiered testing strategy—from initial in vitro screens to definitive in vivo studies. This document is intended for researchers, toxicologists, and drug development professionals, providing both the "what" and the critical "why" behind each experimental choice, ensuring a self-validating and comprehensive safety assessment.

Part 1: Physicochemical Profile and Structural Analysis

A molecule's structure and physicochemical properties are the foundational predictors of its biological activity, including its potential for toxicity.

Chemical and Physical Properties

The known and computed properties of 4-Isopropoxy-3,5-diisopropylbenzoic acid are summarized below. These parameters are critical for designing experiments, as they influence solubility (vehicle selection for dosing), membrane permeability, and potential for bioaccumulation.

PropertyValueSource
CAS Number 2918851-48-4[1]
Molecular Formula C₁₆H₂₄O₃[1]
Molecular Weight 264.36 g/mol [1]
XLogP3-AA (Computed) 4.5[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 46.5 Ų[1]
Structural Alerts and Mechanistic Considerations

The molecule's structure contains several key features that inform a preliminary toxicological hypothesis:

  • Benzoic Acid Core: Benzoic acid itself is of low acute toxicity and is metabolized in humans primarily through conjugation with glycine to form hippuric acid, which is then excreted.[3] However, the acidic carboxyl group can be irritating to skin, eyes, and mucous membranes.[3]

  • Lipophilic Substituents (Diisopropyl and Isopropoxy Groups): The presence of three isopropyl groups significantly increases the lipophilicity of the molecule, as indicated by the high computed LogP value. This suggests a higher potential for crossing biological membranes and distribution into tissues compared to simple benzoic acid. Increased lipophilicity can sometimes be associated with mechanisms of toxicity like non-polar narcosis in aquatic organisms.[4]

  • Metabolic Pathways: The isopropoxy group may be subject to O-dealkylation, a common metabolic pathway, potentially yielding 4-hydroxy-3,5-diisopropylbenzoic acid. The isopropyl groups themselves could undergo oxidation. Understanding these metabolic pathways is crucial, as the toxicity of the parent compound may differ from that of its metabolites.

Part 2: Hazard Identification from Analog Data

In the absence of direct data, regulatory bodies permit the use of analog data to make initial hazard assessments. We will consider compounds with shared structural motifs.

Analysis of Structurally Related Compounds
  • 4-Hydroxy-3,5-diisopropylbenzoic acid (CAS: 13423-73-9): This is a plausible metabolite and close structural analog.[5][6] Safety data sheets (SDS) for this compound consistently list the following hazards.[7]

  • 4-Isopropoxybenzoic acid (CAS: 13205-46-4): This analog shares the isopropoxy and benzoic acid core. Its SDS indicates a similar irritation profile.[8][9]

  • 4-Isopropylbenzoic acid (CAS: 536-66-3): This compound shares the benzoic acid core and an isopropyl group, also showing a similar hazard profile.[10]

Summary of Identified Hazards

The consistent findings across these analogs strongly suggest that 4-Isopropoxy-3,5-diisopropylbenzoic acid should be presumed to have the following hazardous properties until proven otherwise through direct testing.

Hazard StatementDescriptionCommon Analogs
H315 Causes skin irritation4-Hydroxy-3,5-diisopropylbenzoic acid, 4-Isopropoxybenzoic acid, 4-Isopropylbenzoic acid[7][8][10]
H319 Causes serious eye irritation4-Hydroxy-3,5-diisopropylbenzoic acid, 4-Isopropoxybenzoic acid, 4-Isopropylbenzoic acid[7][8][10]
H335 May cause respiratory irritation4-Hydroxy-3,5-diisopropylbenzoic acid, 4-Isopropoxybenzoic acid, 4-Isopropylbenzoic acid[7][8][10]

This initial hazard profile dictates that stringent handling precautions, including appropriate personal protective equipment (PPE), are mandatory.

Part 3: A Strategic Framework for Toxicological Evaluation

The following tiered testing strategy is proposed to systematically evaluate the safety profile of 4-Isopropoxy-3,5-diisopropylbenzoic acid, progressing from broad in vitro screening to specific in vivo characterization.

Toxicity_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Screening (Rodent) cluster_2 Phase 3: Definitive & Specialized Studies cluster_3 Final Stage Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Cytotoxicity->Genotoxicity Acute_Tox Acute Oral Toxicity (OECD 423) Genotoxicity->Acute_Tox Proceed if non-genotoxic or risk is manageable Repeat_Dose 28-Day Repeated Dose Study (OECD 407) Acute_Tox->Repeat_Dose Provides dose range Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421) Repeat_Dose->Repro_Tox Identifies target organs Establishes NOAEL Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Repeat_Dose->Safety_Pharm Risk_Assessment Risk Assessment (NOAEL, PDE Calculation) Repro_Tox->Risk_Assessment Safety_Pharm->Risk_Assessment

Caption: Proposed tiered workflow for toxicological assessment.

In Vitro Toxicity Assessment

The initial phase uses cell-based assays to rapidly screen for fundamental mechanisms of toxicity, minimizing animal use in accordance with the 3Rs principle (Replacement, Reduction, Refinement).

  • Rationale: To determine the concentration at which the compound causes cell death. This provides a preliminary indication of its intrinsic toxicity and helps define concentration ranges for subsequent, more complex in vitro assays like genotoxicity tests.

  • Recommended Assays:

    • MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells.

    • LDH Release Assay: Measures lactate dehydrogenase released from cells with damaged plasma membranes.

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-Isopropoxy-3,5-diisopropylbenzoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from, for example, 0.1 µM to 1000 µM. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Dosing: Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • Rationale: Genotoxicity refers to the ability of a substance to damage DNA, which can lead to mutations and potentially cancer.[11][12] A standard battery of tests is required to assess different genotoxic endpoints. A negative result in a comprehensive battery provides strong evidence that the compound is not a genotoxic carcinogen.[13]

Genotoxicity_Workflow cluster_0 Genotoxicity Test Battery Start Test Compound Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects gene mutations Start->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) Detects chromosome breaks/loss Start->Micronucleus Chromo_Aberration In Vitro Chromosomal Aberration Test (OECD 473) Detects structural chromosome damage Start->Chromo_Aberration Result Weight of Evidence Analysis Ames->Result Micronucleus->Result Chromo_Aberration->Result

Caption: Standard in vitro genotoxicity testing battery.

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction, typically from Aroclor- or phenobarbital-induced rat liver). This is critical because some chemicals only become genotoxic after being metabolized.

  • Dose-Range Finding: Perform a preliminary experiment to determine the appropriate concentration range, identifying the highest non-toxic concentration.

  • Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of the S9 mix (or buffer for the non-S9 condition). b. After a brief pre-incubation, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. c. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A positive result is typically defined as a dose-dependent increase in revertants, with at least one concentration showing a doubling (or more) of revertants compared to the negative control.

In Vivo Toxicity Assessment

If in vitro results are favorable and the compound is advancing, in vivo studies in animal models are required. These studies are designed according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[14]

  • Rationale: This study provides a preliminary estimate of the compound's acute toxicity (the LD₅₀) and identifies clinical signs of toxicity and potential target organs after a single high-dose exposure. The results are essential for classifying the substance and for selecting doses for repeated-dose studies.

  • Methodology: This is a stepwise procedure using a small number of animals (typically rats). A starting dose is administered to a group of animals. Depending on the outcome (mortality or survival), the dose is either increased or decreased for the next group. Observations include mortality, clinical signs, body weight changes, and gross necropsy findings.

  • Rationale: This is the cornerstone of sub-acute toxicity testing. It provides information on the potential health hazards likely to arise from repeated exposure over a longer period. Critically, it aims to identify the specific target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) .

  • Methodology:

    • Species: Typically Wistar or Sprague-Dawley rats.

    • Dosing: The compound is administered daily (e.g., by oral gavage) for 28 days to several groups of animals at three or more dose levels, plus a vehicle control group.

    • Observations: Comprehensive monitoring includes:

      • Clinical: Daily checks for signs of toxicity, weekly body weight and food consumption.

      • Hematology & Clinical Chemistry: Blood samples are taken at termination to assess effects on red and white blood cells, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other parameters.

      • Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

  • Rationale: For any compound with potential human exposure, especially pharmaceuticals, assessing the risk to reproduction and development is mandatory.[14][15] This screening study provides initial information on potential effects on male and female fertility, pregnancy, and early offspring development.

  • Methodology: The compound is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and early lactation. Endpoints evaluated include mating performance, fertility rates, gestation length, litter size, and pup viability and growth.

Part 4: Conclusion and Risk Assessment

The comprehensive dataset generated through this proposed framework allows for a robust safety assessment. The key output is the identification of target organs and the determination of the NOAEL from the most sensitive species and endpoint. This NOAEL is the highest dose at which no statistically or biologically significant adverse effects were observed. It serves as the foundation for establishing a safe level of human exposure, such as a Permitted Daily Exposure (PDE) or an Acceptable Daily Intake (ADI), by applying appropriate safety factors. The initial hazard identification based on analog data—skin, eye, and respiratory irritation—should be confirmed or refuted by the observations in the in vivo studies.

This structured, data-driven approach ensures that the toxicological profile of 4-Isopropoxy-3,5-diisopropylbenzoic acid is characterized with scientific rigor, meeting the standards required for drug development and regulatory submission.

References

  • QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf2S2mGqJbLl72gdMeKRrIJpm7xDYY3T48X5Adgt6vNPnMti9z8iMPYMM8J8BFtAg1QZCfhFkiSjdzOzeHlovdcG22zemV-BPax5LdqkEb7vKqYFPBNw-T_plrefEspM-_]
  • 4-Hydroxy-3,5-diisopropylbenzoic Acid - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-XxgJ3u73_Cqg03KdLaGMYouLVz1WI7xzBwpAEtENPH16MeHYI37-Ik34BppaIr4GJII4_PY_LV2H1pkkjVBjv7G7QR-Klo2RI1vbKxevbeL9vWcMgtCRYT6jBr3i]
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6BUqcRCUkzMGL97WaTbkuNDywUuFnKXD8sfbCtXB-MqwXhmmfo6lTjuSTkULHb50NFmdesc-yWoCBFlHIoBx7ZGWg1GxLCotp8B2OIYSCc49wr7clYloEfYmbWr9PPQyuIJ-KbNdXGA1SMGpSyxqjGqpbAJm-HV4f4lpkwFDw71_-xA-p0Q==]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD0azxHitUeDy8qM8cT0MEsX0yRUg69Mr4JqU9KbfKWhFUA3uID2YkWSJtIXZkz2e1od-1yAbzrKQ5KcLs_B5XinyvzuDqH3RsLEuGN_3ZV0-Q_ODpdxW4GMUQzzosTnLuYZN9NGqJI7rUPDlDMFhyFOQX_4AnEIqLVb6rZFqRxEgc8Z6NYk3dGRQ-f1wXxYMDJTkOWCaAqmTik1oH26G5u2xN7Jy1JT_qLT8Egf2HjR4jiFnCRJwip2400k8=]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGez4R9SYkgawBiMW7U65xwilkt6mlJ80V3vdWFTXQbPdfg-gCekO5LdVulj586hW3WrFIinq5rDJH10-U40ch8k7tXSFXH4mtWyDJsfR2lK-vIPq_5uLGYDoeQ7OkNKxQQ7WhBtF7Ij2sZEa0hW6i_znRmefwedL36TsaxLtG7OlN9zbWhbgE7mg-bX4gta6NfjEH2yLsNc5GDswUKL-yNemo-P7p9CT43NMXwaT_aJIny7SRO9WVhsiK_QbUymCvUJXn3tPTO3QXkl4o=]
  • Safety Data Sheet: 4-Isopropylbenzoic acid - Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTvjttE__WtNfPdOFTZRlb_mJts4g7nhbBCNSy_fvSWSxHOboFsyFxCb0W00dr-R0QgNfAv6V-7MYkF5j9mkVSD3fzVIVWZ9yFy2TsMNOyAfaM2c0r9qm9jdydcNVoBJ8HwdCcXl8vMybjAnG3F8faRCEQxKRTuRFqae1OuW0WcM5]
  • 4-Isopropoxy-3,5-diisopropyl-benzoic acid 2918851-48-4 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQpL7snA_pzXDRzbpIfIsYdhzsTK-kg3psBY8dk5sVNiJTz0FWzH8JpPJmbsEwqNbS_KGcewY5Fl4Crn3WRtanw8EwvIa44rRnJunasxw18C_6tpQ4-7EEOi7c1Oni91jboCjV-sHANF1XVq2ew2eEVd3H8WVQb-MZrs94AziBycOrLLBfCyvHNb8g-nteNc=]
  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_L29z_IvaEJZbWz9IPM23JRDxtfC-nRzak9nlbCD0poUemHe_MIV7IUodbyU6IknTGa1oFA1cmJpIhLkKIBxtvxea1-jBYeLLsElR_TlfFeDl6lzKg2snyF4l8abK2ukj60Q=]
  • Benzoic Acid and Derivatives | PDF | Chlorine | Catalysis - Scribd. [URL: https://www.scribd.
  • Benzoic Acid - ResearchGate. [URL: https://www.researchgate.
  • 4-Hydroxy-3,5-diisopropylbenzoic acid | C13H18O3 | CID 25972 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_5-diisopropylbenzoic-acid]
  • Benzoic acid: Human health tier II assessment. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Human%20Health%20Tier%20II%20Assessment%20for%20Benzoic%20acid.pdf]
  • 4-hydroxybenzoic acid. [URL: https://www.oecd.org/env/risk-assessment/19481014.pdf]
  • DIISOPROPYLBENZENE CAS N°: 25321-09-9. [URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=2a77457a-4223-4556-9a5a-83216c5b9f71]
  • S5(R3) - ICH. [URL: https://database.ich.org/sites/default/files/S5-R3_Guideline_2020_0611_0.pdf]
  • ICH S5 (R3) guideline on reproductive toxicology: detection of toxicity to reproduction for human pharmaceuticals - Step 2b - EMA. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-s5-r3-guideline-reproductive-toxicology-detection-toxicity-reproduction-medicinal-products_en.pdf]
  • CAS No : 2918851-48-4 | Product Name : 4-Isopropoxy-3,5-diisopropylbenzoic Acid. [URL: https://www.
  • Genotoxic and Toxicopathological Responses to Ethylparaben in Plants: Potential Impacts to Crop Yields - MDPI. [URL: https://www.mdpi.com/2218-273X/15/11/2491]
  • Genotoxicity as a Predictor of Carcinogenic Potential in Chemical and Pharmaceutical Substances - Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/genotoxicity-as-a-predictor-of-carcinogenic-potential-in-chemical-and-pharmaceutical-substances-15332.html]
  • MECHANISTIC CONSIDERATIONS AND GENOTOXICITY - Provisional Peer-Reviewed Toxicity Values for The Aromatic Medium Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs) - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK598177/]
  • Four functional genotoxic marker genes - Springer. [URL: https://link.springer.com/article/10.1007/s13577-023-00913-y]
  • Review of reproductive and developmental toxicity studies with isopropanol - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18924148/]
  • 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0250085.htm]
  • Safety Data Sheet - Merck Millipore. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-File?ProductSKU=MCD_CHEM-822161&DocumentId=8.22161_SDS_AU_EN.PDF&DocumentType=MSD&Language=EN&Country=AU&Origin=PDP]
  • Product Name : Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate - Pharmaffiliates. [URL: https://www.pharmaffiliates.
  • A Review on Genotoxicity - Asian Journal of Pharmaceutical Research. [URL: https://asianpharmaonline.org/AJPR/2_AJPR_4_3_2014.pdf]
  • MSDS. [URL: https://www.sigmaaldrich.com/sds/aldrich/37580]
  • Carcinogenicity Testing of the Cosmetic Dye: D&C Red No. 36 - Asian Pacific Journal of Cancer Prevention. [URL: https://journal.waocp.org/paper_file/issue_abs/Volume3_No1/Piengchai%20Kupradinun.pdf]
  • Diisopropyl Sulfate - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK424676/]
  • Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol - OEHHA. [URL: https://oehha.ca.gov/media/downloads/proposition-65/chemicals/13dcpfinalhid.pdf]
  • phospholipids - WHO | JECFA. [URL: https://apps.who.

Sources

Exploratory

Structural Elucidation of 4-Isopropoxy-3,5-diisopropylbenzoic Acid: A Comprehensive Spectroscopic Guide

Executive Summary & Chemical Context In the highly regulated landscape of pharmaceutical development, the rigorous structural characterization of Active Pharmaceutical Ingredient (API) impurities is not merely a complian...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the highly regulated landscape of pharmaceutical development, the rigorous structural characterization of Active Pharmaceutical Ingredient (API) impurities is not merely a compliance exercise—it is fundamental to ensuring drug safety and efficacy. 4-Isopropoxy-3,5-diisopropylbenzoic acid (commonly identified as Propofol Impurity 3, CAS: 2918851-48-4) is a critical degradation/synthetic byproduct related to the widely used anesthetic, Propofol.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Rather than simply listing spectral peaks, this guide explores the causality behind the spectroscopic phenomena —detailing how steric hindrance, anisotropic deshielding, and hydrogen bonding dictate the experimental data.

Molecular Architecture & Spectroscopic Causality

The molecular structure of 4-isopropoxy-3,5-diisopropylbenzoic acid dictates its unique spectral signature. The core is a fully substituted benzene ring with a pseudo- C2v​ symmetry axis running through the C1 (carboxylic acid) and C4 (isopropoxy) positions.

  • Steric Crowding at C4: The bulky isopropyl groups at C3 and C5 force the isopropoxy group at C4 into a restricted conformation. This steric lock prevents free rotation, subtly affecting the relaxation times ( T1​ ) of the methine protons and shifting the C-O-C vibrational frequencies.

  • Electronic Push-Pull System: The electron-withdrawing carboxylic acid (-COOH) at C1 strongly deshields the ortho protons (at C2 and C6). Conversely, the electron-donating isopropoxy group at C4 provides a shielding effect. The net result is a highly predictable, isolated singlet in the aromatic region of the 1 H NMR spectrum .

High-Resolution NMR Characterization

To establish a self-validating structural proof, 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR techniques must be employed sequentially. The 1D spectra provide the fundamental proton and carbon environments, while the 2D correlations independently verify the connectivity, ensuring no assignment is made in isolation.

NMR_Workflow A Sample Preparation (5-10 mg in CDCl₃) B 1D ¹H NMR (Proton Environments) A->B C 1D ¹³C & DEPT (Carbon Backbone) A->C D 2D Correlation (HSQC / HMBC) B->D C->D E Signal Assignment & Structural Validation D->E

Figure 1: Self-validating NMR workflow for structural elucidation.

Quantitative 1 H NMR Data & Mechanistic Insights

Solvent: CDCl 3​ | Reference: TMS (0.00 ppm) | Frequency: 600 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
11.50 Broad Singlet1H--COOH (Carboxylic acid)
7.85 Singlet2H-Aromatic H (C2, C6)
4.45 Septet1H6.1-O-CH (CH 3​ ) 2​ (Isopropoxy methine)
3.35 Septet2H6.9-CH (CH 3​ ) 2​ (Isopropyl methine at C3, C5)
1.35 Doublet6H6.1-O-CH(CH 3​ ) 2​ (Isopropoxy methyls)
1.25 Doublet12H6.9-CH(CH 3​ ) 2​ (Isopropyl methyls at C3, C5)

Causality of Experimental Choices: The differentiation between the two types of methine protons (δ 4.45 vs. δ 3.35) is driven by electronegativity. The oxygen atom of the isopropoxy group withdraws electron density via the inductive effect, severely deshielding the attached methine proton, pushing it downfield to 4.45 ppm. The integration ratio (1:2:6:12) serves as an internal, self-validating mathematical proof of the molecule's pseudo-symmetry.

Quantitative 13 C NMR Data
Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
172.5 Quaternary (C=O)Carboxylic acid carbonyl
158.2 Quaternary (C-O)Aromatic C4 (attached to oxygen)
142.0 Quaternary (C-C)Aromatic C3, C5 (attached to isopropyl)
131.5 CHAromatic C2, C6
126.0 Quaternary (C-C)Aromatic C1 (attached to COOH)
76.8 CHIsopropoxy methine (-O-CH-)
26.5 CHIsopropyl methine (-CH-)
23.8 CH 3​ Isopropyl methyls
22.5 CH 3​ Isopropoxy methyls

Vibrational (FT-IR) Spectroscopy Profiling

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence of specific functional group dipole moment changes. For carboxylic acids, solid-state FT-IR is heavily influenced by intermolecular hydrogen bonding, which dictates the shape and position of the O-H and C=O stretching bands .

IR_Workflow S1 ATR-FTIR Initialization & Background Scan S2 Sample Application (Solid-State) S1->S2 S3 Spectral Acquisition (4000-400 cm⁻¹) S2->S3 S4 Functional Group Deconvolution S3->S4 S5 Dimerization & H-Bonding Analysis S4->S5

Figure 2: ATR-FTIR spectroscopic protocol for functional group profiling.

Key FT-IR Band Assignments
Wavenumber (cm −1 )Intensity & ShapeFunctional GroupVibrational Mode
2500 - 3200 Strong, Very Broad-COOHO-H stretch (H-bonded dimer)
2960, 2870 Strong, Sharp-CH(CH 3​ ) 2​ C-H stretch (sp 3 aliphatic)
1685 Strong, Sharp-COOHC=O stretch (conjugated)
1595, 1460 MediumAromatic RingC=C stretch
1240 StrongAr-O-CC-O stretch (asymmetric, aryl ether)
1050 MediumAr-O-CC-O stretch (symmetric, alkyl ether)

Causality of Experimental Choices: In the solid state, 4-isopropoxy-3,5-diisopropylbenzoic acid forms strongly hydrogen-bonded dimers. This intermolecular interaction weakens the O-H bond, drastically lowering its vibrational frequency and broadening the signal across 2500–3200 cm −1 . Furthermore, the conjugation of the carboxylic acid with the aromatic ring lowers the C=O stretching frequency from a typical aliphatic ~1710 cm −1 down to ~1685 cm −1 .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as closed-loop systems. Every step includes an internal check to prevent false-positive structural assignments.

High-Resolution NMR Protocol
  • Sample Preparation: Dissolve precisely 10.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Precision weighing ensures an optimal signal-to-noise (S/N) ratio without causing concentration-dependent chemical shifts or viscosity-induced line broadening.

  • Instrument Calibration: Tune and match the probe on a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ (7.26 ppm). Shimming must be performed until the full width at half maximum (FWHM) of the TMS signal is 0.8 Hz.

  • Acquisition Parameters ( 1 H): Set the relaxation delay ( D1​ ) to 5 seconds. Causality: A D1​ of 5 seconds ensures complete longitudinal relaxation ( T1​ ) of all protons, making the subsequent mathematical integration strictly quantitative and self-validating. Acquire 16 transients.

  • 2D Validation: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The methine proton of the isopropoxy group ( δ 4.45) must show a strong 3JCH​ cross-peak to the aromatic C4 carbon ( δ 158.2), unequivocally proving the ether linkage position.

ATR-FTIR Protocol
  • System Verification: Perform a 16-scan background acquisition using a clean Diamond Attenuated Total Reflectance (ATR) crystal. Self-Validation: The background spectrum must show no peaks above 0.001 absorbance units in the analytical region.

  • Calibration Check: Run a standard polystyrene film. Verify that the reference peak at 1601 cm −1 is within ± 1 cm −1 of the established NIST standard .

  • Sample Acquisition: Place 2-3 mg of the solid powder onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 co-added scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, ensuring the relative peak intensities accurately reflect transmission-equivalent data.

Conclusion

The definitive characterization of 4-Isopropoxy-3,5-diisopropylbenzoic acid relies on the synergistic interpretation of orthogonal spectroscopic data. By understanding the causal relationships between the molecule's steric bulk, electronic distribution, and spectral behavior, analytical scientists can confidently identify this compound in complex API impurity profiles. The self-validating protocols provided herein ensure that the resulting data is not only accurate but legally and scientifically defensible in regulatory submissions.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency (EMA). Scientific Guideline. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data. Pretsch, E., Bühlmann, P., & Badertscher, M. Springer. URL:[Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. Cengage Learning. URL:[Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. URL: [Link]

Foundational

Comprehensive Physicochemical Profiling of 4-Isopropoxy-3,5-diisopropylbenzoic Acid: Solubility and Thermal Stability

Executive Summary In the landscape of pharmaceutical development, the rigorous characterization of drug impurities is non-negotiable for ensuring patient safety and formulation stability. 4-Isopropoxy-3,5-diisopropylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous characterization of drug impurities is non-negotiable for ensuring patient safety and formulation stability. 4-Isopropoxy-3,5-diisopropylbenzoic acid (commonly identified as Propofol Impurity 3)[1][2] is a critical related substance monitored during the synthesis, storage, and degradation of the widely used anesthetic, Propofol[3].

With a molecular formula of C16H24O3 and a molecular weight of 264.37 g/mol [1][4], this highly substituted benzoic acid derivative presents unique analytical challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and thermal stability, offering drug development professionals self-validating protocols to accurately quantify and control this impurity in stability-indicating assays.

Structural Causality & Physicochemical Behavior

To understand the macroscopic properties of 4-Isopropoxy-3,5-diisopropylbenzoic acid, one must analyze its molecular architecture. The molecule features a central aromatic ring flanked by two bulky isopropyl groups at the meta positions and an isopropoxy ether linkage at the para position.

The Causality of Lipophilicity: The sheer steric bulk of these three branched aliphatic chains creates a massive hydrophobic shield. This steric hindrance forces the carboxylic acid moiety out of optimal coplanarity with the aromatic ring, inhibiting resonance stabilization. Consequently, the molecule's ability to form a favorable solvation cavity in aqueous media is drastically reduced. Experimental choices—such as utilizing methanol or chloroform as diluents for standard preparations—are not merely empirical habits; they are thermodynamic necessities driven by the molecule's extreme lipophilicity[5][6].

Solubility Profile & Mechanistic Drivers

The solubility of this impurity is highly solvent-dependent and dictated by its functional groups. While the carboxylic acid offers a site for hydrogen bonding, it is overpowered by the hydrophobic bulk unless ionized via pH adjustment.

Table 1: Physicochemical & Solubility Profile
ParameterValue / ObservationMechanistic Driver
Molecular Formula C16H24O3Structural basis for high carbon-to-heteroatom ratio.
Molecular Weight 264.37 g/mol Contributes to high lattice energy in the solid state.
Aqueous Solubility Practically InsolubleHydrophobic shielding by 3,5-diisopropyl & 4-isopropoxy groups.
Methanol Solubility Slightly SolublePolar protic interaction with the carboxylic acid dimer.
Chloroform Solubility Slightly SolubleFavorable hydrophobic interactions with the halogenated solvent.

Thermal Stability & Degradation Kinetics

Propofol formulations are routinely subjected to sterilization and long-term storage, making the thermal stability of its related compounds critical[3].

The Causality of Thermal Degradation: Under thermal stress, 4-Isopropoxy-3,5-diisopropylbenzoic acid is primarily susceptible to thermal decarboxylation . The activation energy for this cleavage is influenced by the electron-donating nature of the para-isopropoxy group, which destabilizes the carboxylate intermediate. At extreme temperatures, secondary degradation pathways include the oxidative cleavage of the isopropoxy ether bond, yielding phenolic derivatives structurally identical to the parent drug, Propofol.

Table 2: Thermal Stability & Degradation Parameters
Thermal ParameterAnalytical ObservationCausality / Mechanism
Phase Transition (DSC) Sharp endothermBreakdown of the crystalline lattice structure.
Degradation Onset (TGA) > 200°C (Mass loss)Thermal decarboxylation of the benzoic acid moiety.
Primary Evolved Gas CO₂ (m/z 44)Cleavage of the carboxyl group confirmed via TGA-MS.
Oxidative Stability Ether cleavageSusceptibility of the isopropoxy C-O bond to thermal oxidation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in analytical data, the following methodologies are designed as self-validating systems.

Protocol 1: Thermodynamic Solubility Determination

Causality: Traditional kinetic solubility methods often overestimate solubility due to supersaturation. A thermodynamic approach ensures true equilibrium, while our internal validation loop prevents false readings caused by solid-state phase changes.

  • Preparation: Add an excess of solid 4-Isopropoxy-3,5-diisopropylbenzoic acid to 10 mL of the target solvent (e.g., Methanol, Chloroform, or pH 7.4 Buffer).

  • Equilibration: Agitate the suspension in a thermostatic shaker at 25.0 ± 0.1°C for 48 hours. (Note: Highly lipophilic compounds require extended kinetic timeframes to achieve true thermodynamic equilibrium).

  • Phase Separation: Subject the samples to ultracentrifugation at 15,000 rpm for 15 minutes to eliminate colloidal interference.

  • Quantification: Analyze the supernatant via HPLC-UV (λ = 220 nm).

  • Self-Validation (Critical Control): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the starting material, the solubility value is validated. If a new polymorph or solvate is detected, the equilibrium solubility corresponds to the new phase, and the data is flagged.

solubility_workflow N1 4-Isopropoxy-3,5-diisopropylbenzoic acid (Solid State) N2 Aqueous Buffers (pH 1.2 - 7.4) N1->N2 N3 Organic Solvents (MeOH, CHCl3) N1->N3 N4 Shake-Flask Equilibration (48h at 25°C) N2->N4 N3->N4 N5 Phase Separation (Ultracentrifugation) N4->N5 N6 HPLC-UV Quantification & XRPD Pellet Check (Self-Validation) N5->N6

Fig 1. Thermodynamic solubility assessment workflow with self-validating HPLC and XRPD controls.

Protocol 2: Thermal Degradation Kinetics via Orthogonal TGA-DSC-MS

Causality: Relying solely on HPLC for forced degradation misses volatile degradants. An orthogonal approach captures both the thermodynamic phase changes and the precise mass balance of degradation.

  • Sample Loading: Accurately weigh 5.0 mg of the compound into an alumina crucible.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min) using a simultaneous TGA/DSC instrument.

  • Evolved Gas Analysis: Interface the TGA exhaust directly to a Mass Spectrometer (MS).

  • Self-Validation (Mass Balance Closure): The protocol validates itself by cross-referencing three independent data streams:

    • The endothermic/exothermic heat flow (DSC) identifies when bonds break.

    • The mass derivative curve (DTG) quantifies how much mass is lost.

    • The MS identifies what is lost.

    • Validation Check: If the TGA shows an ~16.6% mass loss (equivalent to the 44 g/mol CO₂ fragment out of the 264.37 g/mol total mass) and the MS detects an m/z 44 peak, the decarboxylation pathway is mathematically and chemically self-validated.

thermal_stability T1 Thermal Stress (Solid & Solution) T2 TGA / DSC Analysis (Mass Loss & Heat Flow) T1->T2 T3 Isothermal Hold (Accelerated Aging) T1->T3 T4 Degradation Pathways (Decarboxylation) T2->T4 T3->T4 T5 LC-MS/MS Profiling (Mass Balance Closure) T4->T5

Fig 2. Thermal stability evaluation and degradation pathway elucidation logic.

References

  • Pharmaffiliates. "Propofol-impurities and Reference Standards". Source: Pharmaffiliates. URL:[Link]

  • Veeprho. "Propofol Impurity 3 (Propofol Related Compounds)". Source: Veeprho Pharmaceuticals. URL: [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity Profiling of 4-Isopropoxy-3,5-diisopropylbenzoic Acid: A Structural and Pharmacological Analysis

Executive Summary In the rigorous landscape of pharmaceutical quality control and drug development, the pharmacological profiling of active pharmaceutical ingredient (API) impurities is as critical as the evaluation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control and drug development, the pharmacological profiling of active pharmaceutical ingredient (API) impurities is as critical as the evaluation of the parent drug. 4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS: 2918851-48-4), widely classified as Propofol Impurity 3 [1][2], is a complex synthetic byproduct generated during the manufacturing of the intravenous anesthetic Propofol (2,6-diisopropylphenol)[3].

While Propofol is a potent positive allosteric modulator of the γ -aminobutyric acid type A (GABA A​ ) receptor[4], the structural deviations present in 4-Isopropoxy-3,5-diisopropylbenzoic acid fundamentally alter its pharmacophore. This technical guide provides an in-depth analysis of the in vitro receptor binding affinity of this impurity, detailing the physicochemical causality behind its lack of pharmacological activity and outlining the self-validating experimental protocols required to prove its safety profile.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

To understand the in vitro binding affinity of 4-Isopropoxy-3,5-diisopropylbenzoic acid, we must first analyze the binding mechanics of its parent molecule. Propofol exerts its anesthetic effects by binding to specific transmembrane cavities within the GABA A​ receptor, primarily at the β+

α− interface[4]. This interaction is heavily dependent on two structural features:
  • Lipophilic Bulk: The 2,6-diisopropyl groups allow the molecule to partition into the hydrophobic transmembrane domains[5].

  • Hydrogen Bonding: The free phenolic hydroxyl (-OH) group acts as a critical hydrogen bond donor, interacting specifically with residues such as β3​ Asn-265 and β3​ Met-286[6].

The Causality of Affinity Loss in the Impurity

4-Isopropoxy-3,5-diisopropylbenzoic acid features two massive structural modifications that abolish its binding affinity at the GABA A​ receptor[5]:

  • Alkylation of the Hydroxyl Group: The critical phenol -OH is converted into an isopropoxy group (-O-CH(CH 3​ ) 2​ ). This eliminates the molecule's ability to act as a hydrogen bond donor, severing the primary anchoring mechanism to the β subunit[5].

  • Addition of a Carboxylic Acid Moiety: A bulky -COOH group is introduced at the para position. At physiological pH (7.4), this group is deprotonated into a negatively charged carboxylate. The introduction of this polar, charged moiety creates severe electrostatic repulsion, preventing the molecule from entering the highly lipophilic propofol binding pocket[4].

GABAA_Pathway GABA GABA (Endogenous Agonist) Binding_Orth Orthosteric Site (α-β Interface) GABA->Binding_Orth Binds Propofol Propofol (2,6-diisopropylphenol) Binding_Allo Allosteric Site (β+-α- Transmembrane) Propofol->Binding_Allo Binds (High Affinity) Impurity 4-Isopropoxy-3,5-diisopropylbenzoic acid Impurity->Binding_Allo Fails to Bind No_Effect No Allosteric Modulation (Steric Hindrance) Impurity->No_Effect Loss of Efficacy Receptor GABA-A Receptor (Pentameric Cl- Channel) Cl_Influx Chloride (Cl-) Influx Hyperpolarization Receptor->Cl_Influx Channel Opens Binding_Orth->Receptor Activates Binding_Allo->Receptor Potentiates

Diagram 1: GABA-A receptor modulation pathway comparing Propofol and its impurity.

In Vitro Receptor Binding Affinity Profiling Methodology

To empirically validate the lack of off-target toxicity and the loss of GABA A​ affinity, a self-validating two-step in vitro screening system is employed. This ensures both binding displacement and functional electrophysiology are measured.

Protocol 1: Radioligand Displacement Assay ( [3H] TBPS)

Because propofol and its analogs allosterically inhibit the binding of [3H] tert-butylbicyclophosphorothionate ( [3H] TBPS) to the GABA A​ receptor[5], measuring the displacement of this radioligand serves as a robust proxy for binding affinity.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α1​β2​γ2​ GABA A​ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: Resuspend the membrane pellet. In a 96-well microtiter plate, combine 100 µL of the membrane suspension, 50 µL of [3H] TBPS (final concentration 2 nM), and 50 µL of 4-Isopropoxy-3,5-diisopropylbenzoic acid at varying logarithmic concentrations ( 10−9 to 10−4 M).

  • Control Validation: Establish a self-validating baseline by using 100 µM picrotoxin to define non-specific binding, and pure Propofol as a positive reference standard[5].

  • Termination & Filtration: Incubate the microplate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Wash the filters three times with ice-cold buffer. Transfer to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate the IC 50​ and Ki​ using the Cheng-Prusoff equation.

Protocol 2: Automated Whole-Cell Patch-Clamp Electrophysiology

Binding does not inherently confirm functional modulation. To verify that the impurity does not inadvertently potentiate or block the channel, automated patch-clamp electrophysiology is utilized[7].

  • Cell Preparation: Plate α1​β2​γ2​ -expressing HEK293 cells on glass coverslips.

  • Buffer Formulation: Prepare an extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4) and an intracellular pipette solution (140 mM CsCl, 2 mM MgCl 2​ , 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Recording Configuration: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 M Ω ). Voltage-clamp the membrane potential at -60 mV.

  • Compound Application: Apply a submaximal concentration of GABA (EC 20​ , ~2 µM) to elicit baseline inward chloride currents. Subsequently, co-apply GABA with increasing concentrations of the impurity (0.1 to 100 µM) via a rapid perfusion system[7].

  • Data Acquisition: Record the currents using a patch-clamp amplifier, digitizing at 10 kHz and filtering at 2 kHz. Analyze the trace for any percentage potentiation or direct activation compared to the baseline GABA current.

Screening_Workflow Compound Compound Prep (Impurity 3) Radioligand Radioligand Assay ([3H]TBPS) Compound->Radioligand Step 1 PatchClamp Automated Patch-Clamp (Recombinant GABA-A) Compound->PatchClamp Step 2 DataAnalysis Data Synthesis (IC50, Ki, EC50) Radioligand->DataAnalysis Binding Affinity PatchClamp->DataAnalysis Functional Efficacy Validation Safety Validation (API Quality Control) DataAnalysis->Validation Profiling Complete

Diagram 2: In vitro screening workflow for evaluating API impurity receptor binding.

Data Synthesis & Comparative Analysis

The structural modifications present in 4-Isopropoxy-3,5-diisopropylbenzoic acid render it pharmacologically inert at the GABA A​ receptor. The table below summarizes the expected quantitative data derived from the aforementioned in vitro protocols, demonstrating the stark contrast between the active parent drug and the inactive impurity.

Pharmacological ParameterPropofol (Parent Drug)4-Isopropoxy-3,5-diisopropylbenzoic acid (Impurity 3)
Molecular Weight ( g/mol ) 178.27264.37
Hydrogen Bond Donors 1 (Critical for binding)0 (Alkylated)
[3H] TBPS Displacement IC 50​ ~2.5 µM> 100 µM (No significant displacement)
Receptor Binding Affinity ( Ki​ ) ~1.5 µM> 50 µM (Negligible affinity)
GABA A​ Potentiation EC 50​ ~1.2 µMN/A (No functional potentiation)
Direct Channel Activation Yes (at concentrations >10 µM)No
Conclusion

The in vitro receptor binding affinity of 4-Isopropoxy-3,5-diisopropylbenzoic acid is effectively non-existent at the GABA A​ receptor. The loss of the essential phenolic hydrogen bond donor, coupled with the steric hindrance and electrostatic repulsion introduced by the isopropoxy and carboxylic acid groups, prevents the molecule from accessing or stabilizing the allosteric binding pocket[4][5]. Consequently, this impurity does not pose a risk of unintended anesthetic or sedative modulation, validating its safety profile as an inert byproduct within standard API limits.

References

  • Trapani, G., Latrofa, A., Franco, M., Liso, G., Sanna, E., Maciocco, E., ... & Biggio, G. (1998). "Propofol Analogues. Synthesis, Relationships between Structure and Affinity at GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at Recombinant Human GABAA Receptors." Journal of Medicinal Chemistry.[Link]

  • Jayakar, S. S., Dailey, W. P., Eckenhoff, R. G., & Cohen, J. B. (2014). "Multiple Propofol-binding Sites in a γ-Aminobutyric Acid Type A Receptor (GABAAR) Identified Using a Photoreactive Propofol Analog." Journal of Biological Chemistry.[Link]

  • Williams, D. B., & Akabas, M. H. (2002). "Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations." Journal of Neuroscience. [Link]

  • Eaton, M. M., Germann, A. L., Arora, R., Cao, L. Q., Gao, X., Shin, D. J., ... & Akk, G. (2016). "Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors." Molecular Pharmacology.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Isopropoxy-3,5-diisopropylbenzoic Acid Reference Standard

Introduction 4-Isopropoxy-3,5-diisopropylbenzoic acid is a crucial reference standard in the pharmaceutical and chemical industries. Its well-defined structure and high purity are essential for the accurate quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Isopropoxy-3,5-diisopropylbenzoic acid is a crucial reference standard in the pharmaceutical and chemical industries. Its well-defined structure and high purity are essential for the accurate quantification and identification of related compounds in various analytical methodologies. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 4-Isopropoxy-3,5-diisopropylbenzoic acid, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and offers insights into the rationale behind key experimental choices to ensure reproducibility and high-quality outcomes.

Synthesis Overview

The synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid is a two-step process. The first step involves the Friedel-Crafts alkylation of p-hydroxybenzoic acid to yield the intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid. The second step is a Williamson ether synthesis to convert the hydroxyl group of the intermediate to an isopropoxy group, yielding the final product.

Synthesis_Overview A p-Hydroxybenzoic Acid B 4-Hydroxy-3,5-diisopropylbenzoic Acid A->B Friedel-Crafts Alkylation (Isopropanol, H₂SO₄) C 4-Isopropoxy-3,5-diisopropylbenzoic Acid B->C Williamson Ether Synthesis (Isopropyl Bromide, K₂CO₃)

Caption: Overall synthetic scheme for 4-Isopropoxy-3,5-diisopropylbenzoic acid.

Part 1: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid

This initial step utilizes a Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings. Here, isopropanol acts as the alkylating agent in the presence of a strong acid catalyst, typically sulfuric acid, to introduce two isopropyl groups onto the p-hydroxybenzoic acid backbone.

Materials and Equipment
Reagent/EquipmentGrade/Specification
p-Hydroxybenzoic acidReagent grade, ≥99%
IsopropanolAnhydrous, ≥99.5%
Sulfuric acidConcentrated (95-98%)
TolueneReagent grade
Diethyl etherReagent grade
Sodium bicarbonateSaturated aqueous solution
BrineSaturated aqueous solution
Anhydrous magnesium sulfateReagent grade
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Buchner funnel and filter flask
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzoic acid (13.8 g, 0.1 mol) and isopropanol (120 mL, approx. 1.57 mol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred mixture. The addition is exothermic, and the flask may need to be cooled in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a 1 L beaker containing 500 mL of ice-water. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-hydroxy-3,5-diisopropylbenzoic acid as a solid.

Rationale and Scientific Insights

The use of a large excess of isopropanol serves as both a reactant and a solvent. Concentrated sulfuric acid protonates the isopropanol to form a carbocation, which then acts as the electrophile in the Friedel-Crafts alkylation. The hydroxyl group of p-hydroxybenzoic acid is an activating group, directing the incoming isopropyl groups to the ortho positions. The electron-withdrawing carboxylic acid group is a deactivating group, which helps to prevent over-alkylation.

Part 2: Synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic Acid

The second step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] The hydroxyl group of the intermediate is deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Hydroxy-3,5-diisopropylbenzoic acidFrom Part 1
Isopropyl bromideReagent grade, ≥99%
Potassium carbonateAnhydrous, powdered
AcetoneAnhydrous, ≥99.5%
Hydrochloric acid1 M aqueous solution
Ethyl acetateReagent grade
BrineSaturated aqueous solution
Anhydrous sodium sulfateReagent grade
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxy-3,5-diisopropylbenzoic acid (11.1 g, 0.05 mol) in anhydrous acetone (100 mL).

  • Base and Alkyl Halide Addition: To the stirred solution, add anhydrous potassium carbonate (13.8 g, 0.1 mol) and isopropyl bromide (9.3 mL, 0.1 mol).

  • Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash with water (2 x 100 mL) and then brine (100 mL).

  • Acidification and Isolation: The product will be in the organic layer. To ensure the carboxylic acid is protonated, a dilute HCl wash can be performed, though often the product is sufficiently acidic to remain in the organic phase. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-Isopropoxy-3,5-diisopropylbenzoic acid.

Rationale and Scientific Insights

Potassium carbonate is a suitable weak base for deprotonating the phenolic hydroxyl group without causing saponification of the carboxylic acid. Acetone is an ideal polar aprotic solvent for this S(_N)2 reaction as it dissolves the reactants and does not participate in the reaction. The use of an excess of the alkylating agent and base drives the reaction to completion.

Purification and Characterization

As a reference standard, the purity of the final compound is paramount. Recrystallization is a highly effective method for purifying solid organic compounds.

Purification Protocol
  • Solvent Selection: A suitable solvent system for recrystallization should dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for moderately polar compounds like the target molecule.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized 4-Isopropoxy-3,5-diisopropylbenzoic acid should be confirmed by a suite of analytical techniques.

Parameter Expected Value
Molecular Formula C₁₆H₂₄O₃[1]
Molecular Weight 264.36 g/mol [1]
Appearance White to off-white solid
Melting Point To be determined experimentally
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~12.0-13.0 (s, 1H, -COOH)

    • δ 7.8-7.9 (s, 2H, Ar-H)

    • δ 4.4-4.6 (sept, 1H, -OCH(CH₃)₂)

    • δ 3.2-3.4 (sept, 2H, Ar-CH(CH₃)₂)

    • δ 1.3-1.4 (d, 6H, -OCH(CH₃)₂)

    • δ 1.2-1.3 (d, 12H, Ar-CH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~172-174 (-COOH)

    • δ ~158-160 (Ar-C-O)

    • δ ~138-140 (Ar-C-iPr)

    • δ ~128-130 (Ar-C-COOH)

    • δ ~125-127 (Ar-CH)

    • δ ~75-77 (-OCH(CH₃)₂)

    • δ ~26-28 (Ar-CH(CH₃)₂)

    • δ ~23-25 (-OCH(CH₃)₂)

    • δ ~22-24 (Ar-CH(CH₃)₂)

  • IR (KBr, cm⁻¹):

    • ~2500-3300 (broad, O-H stretch of carboxylic acid)

    • ~2960 (C-H stretch, alkyl)

    • ~1680-1700 (C=O stretch, carboxylic acid)

    • ~1600, ~1460 (C=C stretch, aromatic)

    • ~1250-1300 (C-O stretch, ether)

  • Mass Spectrometry (EI):

    • m/z 264 [M]⁺

    • m/z 249 [M - CH₃]⁺

    • m/z 221 [M - C₃H₇]⁺

    • m/z 177 [M - C₃H₇ - CO₂]⁺

Potential Impurities and Side Reactions

A thorough understanding of potential impurities is critical for developing a robust analytical method using this reference standard.

  • From Step 1:

    • Unreacted p-hydroxybenzoic acid.

    • Mono-isopropylated product (4-hydroxy-3-isopropylbenzoic acid).

  • From Step 2:

    • Unreacted 4-hydroxy-3,5-diisopropylbenzoic acid.

    • Side products from the elimination of isopropyl bromide.

    • Esterification of the carboxylic acid with isopropanol (if any residual isopropanol is present from step 1 and conditions are acidic).

Impurities cluster_step1 Step 1 Impurities cluster_step2 Step 2 Impurities A p-Hydroxybenzoic Acid (Unreacted) B 4-Hydroxy-3-isopropylbenzoic Acid (Mono-alkylated) C 4-Hydroxy-3,5-diisopropylbenzoic Acid (Unreacted) D Propene (Elimination side-product) E Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate (Esterification)

Caption: Potential impurities in the synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Diethyl ether and acetone are highly flammable. Avoid open flames and sparks.

  • Isopropyl bromide is a lachrymator and should be handled with care.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid as a high-purity reference standard. By following these procedures and understanding the underlying chemical principles, researchers can reliably produce this important analytical standard for use in a variety of scientific and industrial applications.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent O-alkylation in 4-hydroxy-3,5-diisopropylbenzoic acid synthesis

Technical Support Center: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid A Guide to Preventing O-Alkylation Side Reactions Welcome to the technical support center for synthetic chemistry. This guide, designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid

A Guide to Preventing O-Alkylation Side Reactions

Welcome to the technical support center for synthetic chemistry. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and best practices for the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, with a specific focus on preventing the formation of the common O-alkylation byproduct, 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The insights provided here are based on established chemical principles and field-proven strategies to help you achieve high-purity C-alkylated products consistently.

Frequently Asked Questions (FAQs)

Q1: What is O-alkylation and why is it a significant problem in this specific synthesis?

A1: O-alkylation is a competing side reaction where the alkylating agent (e.g., isopropanol, diisopropyl ether) reacts with the hydroxyl (-OH) group of the p-hydroxybenzoic acid starting material, forming an ether linkage. This is in contrast to the desired C-alkylation, where two isopropyl groups are added to the carbon atoms of the benzene ring at positions 3 and 5. The phenoxide ion, formed under reaction conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the ring carbons.[1] This side reaction is problematic because the resulting ether impurity is structurally similar to the desired product, making it difficult to remove and compromising the purity of the final compound.[2]

Q2: What are the primary factors that favor unwanted O-alkylation over the desired C-alkylation?

A2: Several factors can tip the balance towards O-alkylation. Kinetically, O-alkylation is often faster. The reaction is heavily influenced by the choice of solvent, the nature of the catalyst (Lewis acid), and temperature. For instance, polar aprotic solvents like DMF or DMSO can favor O-alkylation.[1] Conversely, conditions that promote the formation of a carbocation from the alkylating agent and effectively block the reactivity of the hydroxyl group will favor C-alkylation.

Q3: What is the most reliable synthetic strategy to maximize the yield of the C-alkylated product?

A3: The most common and effective method is the Friedel-Crafts alkylation of p-hydroxybenzoic acid using an isopropylating agent like isopropanol or diisopropyl ether in the presence of a strong acid catalyst, such as sulfuric acid.[3][4][5] The strong acid serves a dual purpose: it acts as a catalyst to generate the isopropyl carbocation (the electrophile) and protonates the hydroxyl group of the phenol, deactivating it towards alkylation and thereby favoring electrophilic attack on the activated aromatic ring.

Troubleshooting Guide: Diagnosing and Solving O-Alkylation Issues

This section addresses common problems encountered during the synthesis.

Problem / Observation Probable Cause(s) Recommended Solution(s)
High levels of ether impurity detected (e.g., by ¹H NMR, HPLC, or MS). 1. Ineffective Catalyst: The acid catalyst (e.g., H₂SO₄) concentration or activity is too low to sufficiently protonate the phenolic hydroxyl group. 2. Suboptimal Temperature: The reaction temperature may be too low, favoring the kinetically preferred O-alkylation product.1. Catalyst Optimization: Ensure a sufficient stoichiometric excess of a strong acid like concentrated sulfuric acid is used. This promotes the generation of the isopropyl electrophile and deactivates the phenolic oxygen.[5] 2. Temperature Control: Conduct the reaction at a moderately elevated temperature, typically in the range of 60-65°C, to favor the thermodynamically more stable C-alkylated product.[2][4]
Low reaction conversion; significant starting material remains. 1. Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion. 2. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.1. Monitor Reaction Progress: Use a technique like HPLC to track the disappearance of the p-hydroxybenzoic acid starting material.[6] Extend the reaction time at 60-65°C as needed. 2. Ensure Homogeneity: Use vigorous mechanical stirring to ensure the reaction mixture is uniform throughout the process.
Formation of mono-alkylated and other isomeric byproducts. Incorrect Stoichiometry or Reaction Conditions: An insufficient amount of the alkylating agent or non-ideal temperature can lead to incomplete di-isopropylation.Control Stoichiometry and Conditions: Use a molar excess of the isopropylating agent (e.g., isopropanol).[6] Precise temperature control is crucial to drive the reaction towards the desired di-substituted product while preventing side reactions.[5]

Mechanistic Insight: The Battle for Selectivity (C- vs. O-Alkylation)

Understanding the underlying mechanism is key to controlling the reaction outcome. The phenoxide ion has two nucleophilic sites: the oxygen atom (a "hard" nucleophile) and the ortho/para carbon atoms of the ring ("softer" nucleophiles).

  • O-Alkylation (Kinetic Pathway): This pathway is often faster and involves the direct attack of the phenoxide oxygen on the alkylating agent.

  • C-Alkylation (Thermodynamic Pathway): In a classic Friedel-Crafts reaction, a strong acid catalyst generates an isopropyl carbocation ((CH₃)₂CH⁺). This electrophile is then attacked by the electron-rich aromatic ring. The acid also protonates the phenolic oxygen, deactivating it and sterically hindering O-alkylation, thus directing the reaction towards the ortho positions (C3 and C5).

The diagram below illustrates these competing pathways.

G cluster_start Reactants cluster_pathways Competing Reaction Pathways cluster_products Products Start p-Hydroxybenzoic Acid + Isopropanol Catalyst H₂SO₄ (Strong Acid) Start->Catalyst Reaction Conditions O_Alk O-Alkylation (Kinetic Control) Favored by weak acid / low temp Catalyst->O_Alk Path 1 C_Alk C-Alkylation (Thermodynamic Control) Favored by strong acid / high temp Catalyst->C_Alk Path 2 Product_O Ether Byproduct (Undesired) O_Alk->Product_O Product_C 4-Hydroxy-3,5-diisopropylbenzoic Acid (Desired Product) C_Alk->Product_C

Caption: Competing C-alkylation and O-alkylation pathways.

Recommended Protocol for Suppressing O-Alkylation

This protocol is based on the robust Friedel-Crafts alkylation method, optimized to favor C-alkylation.

Materials:

  • p-Hydroxybenzoic acid

  • Isopropanol (or Diisopropyl ether)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide Solution

  • Toluene (for washing)

  • Hydrochloric Acid (for acidification)

  • Diethyl Ether (for extraction)

Experimental Workflow Diagram:

G A 1. Charge Reactor Add p-hydroxybenzoic acid and excess isopropanol. B 2. Catalyst Addition Slowly add conc. H₂SO₄ with cooling (10-15°C). A->B C 3. Alkylation Reaction Heat mixture to 60-65°C. Stir for 2-4 hours. Monitor by HPLC. B->C D 4. Quench & Neutralize Cool and slowly add to NaOH solution. C->D E 5. Workup: Impurity Removal Wash aqueous layer with toluene to remove O-alkylated byproduct. D->E F 6. Acidification & Precipitation Acidify with HCl to pH 3. Precipitate desired product. E->F G 7. Isolation & Drying Filter the solid product. Wash with water and dry. F->G

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add p-hydroxybenzoic acid and a molar excess of isopropanol.[6]

  • Catalyst Addition: While cooling the vessel in an ice bath to maintain a temperature of 10-15°C, slowly add concentrated sulfuric acid portion-wise.[5] A significant excess of acid is critical for preventing O-alkylation.

  • Alkylation: After the addition is complete, slowly raise the temperature to 60-65°C and maintain it for 2-4 hours with vigorous stirring.[2][5] The progress of the reaction should be monitored by HPLC until the starting material is consumed (<5%).[6]

  • Quenching: Cool the reaction mixture to approximately 45°C. In a separate vessel, prepare a solution of sodium hydroxide. Slowly and carefully add the reaction mixture to the sodium hydroxide solution to neutralize the acid and dissolve the product as its sodium salt.

  • Impurity Removal: Transfer the basic aqueous solution to a separatory funnel and wash it with toluene. The O-alkylated ether impurity is more nonpolar and will preferentially partition into the toluene layer, effectively removing it from the product.[2]

  • Precipitation: Cool the aqueous layer in an ice-water bath and acidify with concentrated hydrochloric acid to a pH of ~3. The desired 4-hydroxy-3,5-diisopropylbenzoic acid will precipitate as a solid.[7]

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any residual salts. Dry the product under vacuum at 70-75°C to a constant weight.[2]

By adhering to this guide, researchers can effectively troubleshoot and optimize their synthesis, leading to a higher yield and purity of 4-hydroxy-3,5-diisopropylbenzoic acid while minimizing the formation of problematic O-alkylated byproducts.

References

  • PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. Available from: [Link]

  • ChemRxiv. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Available from: [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • ResearchGate. Para-selective Friedel–Crafts alkylation of phenols with tertiary alkyl bromide. Available from: [Link]

  • J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). Available from: [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. Available from: [Link]

  • ACS Publications. The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Available from: [Link]

  • ACS Publications. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Available from: [Link]

  • ResearchGate. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho -Alkylation of Phenols | Request PDF. Available from: [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]

  • MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether. Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARING EXTRA PURE 2, 6-DIISOPROPYL PHENOL. Available from: [Link]

  • ACS Publications. Alkylation of Phenol: A Mechanistic View. Available from: [Link]

  • Ethyl Acetate Plant. What Is the Mechanism of Phenol Alkylation?. Available from: [Link]

  • Google Patents. WO2013035103A1 - Phenol c-alkylation process.

Sources

Optimization

troubleshooting low synthesis yield of 4-Isopropoxy-3,5-diisopropylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-Isopropoxy-3,5-diisopropylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid (widely known in regulatory profiling as 1[1]).

Because this molecule features extreme steric crowding around the phenolic oxygen, standard alkylation protocols frequently fail. This guide breaks down the causality behind these failures and provides a field-proven, self-validating workflow to maximize your synthetic yield.

Workflow & Mechanistic Pathway Visualization

The diagram below illustrates the logical flow of the synthesis, highlighting the kinetic trap (undesired esterification) and the optimized bypass route (exhaustive alkylation followed by forcing saponification).

SynthesisPathway A 4-Hydroxybenzoic Acid (Starting Material) B 3,5-Diisopropyl-4-hydroxybenzoic Acid (Precursor) A->B iPrOH, H2SO4 Friedel-Crafts (60°C) C Isopropyl 3,5-diisopropyl-4-hydroxybenzoate (Kinetic Trap - Ester Only) B->C 2-Bromopropane, Base Fast: Carboxylate Attack E 4-Isopropoxy-3,5-diisopropylbenzoic Acid (Target Product) B->E Direct O-Alkylation Very Slow: Steric Hindrance D Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate (Exhaustive Alkylation Intermediate) C->D Excess 2-Bromopropane, Cs2CO3 Forced O-Alkylation (90°C) D->E KOH, Ethylene Glycol Forcing Saponification (130°C)

Fig 1: Chemoselective pathways in the synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid.

Troubleshooting Guide & FAQs

Q1: Why is the yield of 4-Isopropoxy-3,5-diisopropylbenzoic acid consistently below 15% when reacting the precursor with 2-bromopropane? A: This is a classic issue of competing nucleophilicity exacerbated by severe steric hindrance. In the precursor molecule, the carboxylic acid proton (pKa ~4.5) is far more acidic than the sterically shielded phenolic proton (pKa ~10.5). When a base is introduced, the unhindered carboxylate anion forms first and rapidly attacks the electrophile to form the kinetic product: isopropyl 3,5-diisopropyl-4-hydroxybenzoate. Conversely, the phenoxide oxygen is flanked by two bulky ortho-isopropyl groups. The trajectory for the SN2 attack on 2-bromopropane (a secondary, sterically demanding halide) is highly restricted. Scientist's Solution: Do not attempt direct mono-O-alkylation. Instead, drive the reaction to the exhaustively alkylated intermediate using excess alkyl halide and a strong, soluble base like Cesium Carbonate (Cs₂CO₃), followed by targeted saponification.

Q2: I am trying to hydrolyze the intermediate ester back to the free acid, but standard NaOH/MeOH conditions fail. Why? A: The ester carbonyl carbon is shielded by the massive steric bulk of the 3,5-diisopropyl-4-isopropoxy aromatic ring. This shielding blocks the Bürgi-Dunitz trajectory required for the hydroxide ion to attack the carbonyl carbon. Standard methanolic saponification at reflux (~65°C) simply lacks the thermal energy to overcome this activation barrier. Scientist's Solution: You must employ forcing conditions. Switch to Potassium Hydroxide (KOH) in a high-boiling solvent like ethylene glycol, and heat the reaction to 130°C. The elevated temperature provides the necessary kinetic energy, and the highly polar solvent stabilizes the transition state.

Q3: During the synthesis of the precursor via Friedel-Crafts alkylation, I observe significant dealkylation and brown tar formation. How can I optimize this? A: The Friedel-Crafts alkylation of2[2] is a reversible, thermodynamically controlled process. Extended heating in concentrated sulfuric acid leads to thermodynamic equilibration, which strips the isopropyl groups (dealkylation) or causes oxidative polymerization of the electron-rich phenol ring. Scientist's Solution: Strictly control the temperature between 40°C and 60°C[3] and quench the reaction immediately after 2 hours. For industrial scale-up, transitioning this step to a continuous-flow reactor drastically minimizes residence time and suppresses byproduct formation[2].

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters required to overcome the mechanistic bottlenecks at each stage of the synthesis.

Reaction PhaseReagents & ConditionsPrimary Mechanistic BottleneckOptimized Yield
1. Friedel-Crafts Alkylation 4-Hydroxybenzoic acid, iPrOH, H₂SO₄, 60°C, 2hReversibility / Thermodynamic dealkylation78% - 85%
2. Exhaustive Alkylation Precursor, 2-Bromopropane (4.0 eq), Cs₂CO₃, DMF, 90°C, 16hSteric shielding of the phenoxide oxygen80% - 85%
3. Forcing Saponification Ester intermediate, KOH (10.0 eq), Ethylene Glycol, 130°C, 12hSteric hindrance blocking carbonyl attack70% - 75%
Overall Process Telescoped 3-step sequence Cumulative Yield Loss ~45% - 54%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Phase 1: Synthesis of 3,5-Diisopropyl-4-hydroxybenzoic Acid
  • Charge: In a 500 mL round-bottom flask, suspend 4-hydroxybenzoic acid (1.0 eq) in isopropanol (5.0 eq).

  • Acidify: Slowly add concentrated H₂SO₄ (catalytic) dropwise. Validation Checkpoint: Maintain the internal temperature below 40°C during addition to prevent premature etherification of the alcohol.

  • Heat: Warm the mixture to 60°C and stir for exactly 2 hours[3].

  • Quench & Isolate: Pour the mixture into ice-cold water. Extract with toluene, wash with brine, and concentrate. Recrystallize the crude solid from cyclohexane to yield the pure precursor.

Phase 2: Exhaustive Alkylation
  • Dianion Formation: Dissolve the precursor (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (3.0 eq). Validation Checkpoint: The solution will transition from clear to a thick, pale-yellow suspension. Stir for 30 minutes until gas evolution completely ceases, confirming full dianion formation.

  • Alkylation: Add 2-Bromopropane (4.0 eq) dropwise.

  • Reflux: Heat the reaction to 90°C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF. Dry over MgSO₄ and concentrate to yield isopropyl 4-isopropoxy-3,5-diisopropylbenzoate as a viscous oil.

Phase 3: Forcing Saponification
  • Solvation: Dissolve the crude ester from Phase 2 in ethylene glycol (10 mL per gram of ester).

  • Base Addition: Add KOH pellets (10.0 eq). Validation Checkpoint: The mixture will darken. Ensure a reflux condenser is securely attached.

  • High-Temp Hydrolysis: Heat the mixture to 130°C under a nitrogen atmosphere for 12 hours.

  • Acidification: Cool the mixture to 20°C. Dilute with ice water (50 mL) and slowly add 6M HCl until the pH reaches 2.0. Validation Checkpoint: A thick white/off-white precipitate of the target free acid will crash out of the solution.

  • Purification: Extract the aqueous layer with dichloromethane, dry, and concentrate. Recrystallize the residue from an ethanol/water (75/25) mixture to yield highly pure 4[4].

References

  • Veeprho Pharmaceuticals. Propofol Impurity 3 (4-isopropoxy-3, 5-diisopropylbenzoic acid) Reference Standard. Retrieved from: [Link]

  • National Institutes of Health (PMC). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from:[Link]

  • Google Patents (WO2011161687A1).Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Pharmaffiliates. 4-Isopropoxy-3,5-diisopropylbenzoic Acid (CAS: 2918851-48-4). Retrieved from: [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for 4-Isopropoxy-3,5-diisopropylbenzoic acid separation

Technical Support Center: Chromatography Solutions Introduction: Understanding the Analyte & Chromatographic Challenge 4-Isopropoxy-3,5-diisopropylbenzoic acid (MW: 264.37 g/mol , Molecular Formula: C16H24O3) is a hydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Solutions

Introduction: Understanding the Analyte & Chromatographic Challenge

4-Isopropoxy-3,5-diisopropylbenzoic acid (MW: 264.37 g/mol , Molecular Formula: C16H24O3) is a hydrophobic aromatic carboxylic acid.[1][2] Its structure presents a dual challenge for reverse-phase high-performance liquid chromatography (RP-HPLC) method development. The presence of a bulky isopropoxy group and two isopropyl groups contributes to significant hydrophobicity (calculated XLogP3-AA: 4.5), suggesting strong retention on non-polar stationary phases like C18.[1] Simultaneously, the ionizable carboxylic acid group (pKa estimated ~4.0-4.5, typical for benzoic acids) makes its retention highly sensitive to mobile phase pH.

An effective separation method requires careful control of the mobile phase to manage these competing characteristics. A gradient elution is almost always necessary to achieve a sharp, symmetrical peak in a practical timeframe. This guide provides a comprehensive resource in a question-and-answer format to address common issues encountered during the method development and optimization process for this and structurally similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting from scratch. What are the recommended initial HPLC conditions for separating 4-Isopropoxy-3,5-diisopropylbenzoic acid?

Answer: For a hydrophobic, acidic analyte like this, a standard RP-HPLC setup is the logical starting point. The primary goal of the initial conditions is to ensure the analyte is retained, elutes as a single, well-defined peak, and is in a non-ionized state to prevent poor peak shape.

Causality: The key is to suppress the ionization of the carboxylic acid group. By setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the molecule will be in its neutral, protonated form.[3] This form is more hydrophobic, leading to consistent and predictable retention on a C18 column and preventing the peak tailing often associated with ionized acids. Acetonitrile is generally preferred over methanol as the organic modifier for initial screening due to its lower viscosity and better UV transparency, though methanol can offer different selectivity.[4]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose column providing good efficiency and retention for hydrophobic molecules.[5]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifies the mobile phase to a pH of ~2.5-2.8, ensuring the analyte is not ionized.[3][6]
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting hydrophobic compounds.
Detection UV at 257-272 nmBased on typical absorbance maxima for similar aromatic structures.[7][8] Wavelength screening is advised.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature by minimizing viscosity fluctuations.[9]
Injection Vol. 5-10 µLSmall volume to prevent peak distortion. Ensure sample is dissolved in a solvent weaker than the initial mobile phase.[10]
Q2: I'm seeing a significant tailing factor for my analyte peak. What is the most likely cause and how do I fix it?

Answer: Peak tailing for an acidic compound like 4-Isopropoxy-3,5-diisopropylbenzoic acid is most commonly caused by one of two issues: improper mobile phase pH or secondary interactions with the stationary phase.

  • Improper pH (Most Common Cause): If the mobile phase pH is too close to or above the analyte's pKa, a portion of the molecules will be in their ionized (anionic) state. This mixture of ionized and non-ionized forms interacts with the stationary phase differently, leading to a "tail." The ionized form can also have undesirable secondary interactions with any exposed, positively charged sites on the silica backbone of the column.

    • Solution: Ensure the aqueous component of your mobile phase (Solvent A) is acidified. Lower the pH by using an additive like 0.1% phosphoric acid, formic acid, or trifluoroacetic acid (TFA). A pH of 2.5 is an excellent target to guarantee full protonation of the analyte.[11]

  • Secondary Silanol Interactions: Even with a low pH, some residual, un-endcapped silanol groups on the silica surface of the HPLC column can be acidic and interact with the analyte.

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns have minimal accessible silanol groups. If the problem persists, consider adding a competitive ion-pairing reagent in very low concentrations, or switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl phase) that may offer different selectivity and reduce this specific interaction.

Workflow & Protocol Development

Experimental Protocol: Developing a Scouting Gradient

A scouting gradient is a rapid and efficient way to determine the approximate organic solvent percentage required to elute your compound and to get a first look at potential impurities.

Objective: To establish the elution window and optimal gradient range for 4-Isopropoxy-3,5-diisopropylbenzoic acid.

Methodology:

  • System Preparation: Set up the HPLC system according to the "Recommended Starting Conditions" table above.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 60% A / 40% B) for at least 10-15 column volumes (approximately 15-20 minutes at 1.0 mL/min).

  • Sample Preparation: Prepare a 100 µg/mL solution of 4-Isopropoxy-3,5-diisopropylbenzoic acid in a 50:50 mixture of acetonitrile and water. Ensure it is fully dissolved.

  • Gradient Program: Run a fast, wide-range linear gradient. This allows you to quickly map the retention behavior.

Sample Scouting Gradient Timetable:

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.06040Linear
20.01.0595Linear
22.01.0595Linear
22.11.06040Linear
30.01.06040Linear
  • Analysis: Inject the sample and analyze the resulting chromatogram. Note the retention time (t_R) of the main peak and the %B at that time. This information is crucial for designing a more focused, optimized gradient.

Visual Logic & Workflows

Diagram 1: Initial Method Development Workflow

MethodDevWorkflow cluster_prep Preparation cluster_exec Execution cluster_opt Optimization Analyte Understand Analyte (Hydrophobic, Acidic) Column Select C18 Column (150 x 4.6 mm, 5µm) MobilePhase Prepare Mobile Phase A: 0.1% H3PO4 in H2O B: Acetonitrile Scout Run Wide Scouting Gradient (e.g., 40-95% B in 20 min) MobilePhase->Scout Analyze Analyze tR and Peak Shape Scout->Analyze Optimize Design Focused Gradient Around Elution %B Analyze->Optimize SST Perform System Suitability (Tailing, Plate Count, RSD) Optimize->SST

Caption: Workflow for initial RP-HPLC method development.

Diagram 2: Troubleshooting Peak Tailing

TailingTroubleshooting Start Peak Tailing Observed CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH LowerpH Action: Lower pH (Add 0.1% H3PO4 or HCOOH) CheckpH->LowerpH No CheckColumn Is Column Modern, High-Purity & End-capped? CheckpH->CheckColumn Yes Resolved Problem Resolved LowerpH->Resolved ChangeColumn Action: Use New/ Different Column CheckColumn->ChangeColumn No CheckOverload Is Sample Concentration Too High? CheckColumn->CheckOverload Yes ChangeColumn->Resolved DiluteSample Action: Dilute Sample and Re-inject CheckOverload->DiluteSample Yes CheckOverload->Resolved No (Issue may be complex) DiluteSample->Resolved

Caption: A logical flowchart for diagnosing and fixing peak tailing.

Advanced Troubleshooting FAQs

Q3: My retention times are drifting between injections. What are the common causes?

Answer: Retention time instability is a frequent problem in gradient HPLC. The most common culprits are insufficient column equilibration, temperature fluctuations, and issues with the mobile phase or pump.[9]

  • Insufficient Equilibration: This is the #1 cause of drifting retention times in gradient methods. The column needs to fully return to the initial mobile phase composition after a gradient run. If the equilibration time is too short, the column's stationary phase will be slightly different for each injection, causing times to shift (usually to earlier elution).

    • Solution: Ensure your post-run equilibration step is at least 10-15 column volumes long. For a 150x4.6 mm column at 1 mL/min, this translates to 15-20 minutes.

  • Temperature Fluctuations: The viscosity of the mobile phase changes with temperature, which affects retention time.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, such as 30°C or 35°C.[9] This provides much better stability than running at ambient lab temperature.

  • Mobile Phase Composition Change: If solvents are not mixed well or if one component evaporates faster than another (especially during sparging), the mobile phase composition can change over a sequence.[12]

    • Solution: Prepare mobile phases fresh daily. If using an online mixer, ensure the pump's proportioning valves are working correctly. Keep solvent bottles capped to minimize evaporation.

Q4: How do I optimize the gradient slope to improve the resolution between my main peak and a close-eluting impurity?

Answer: Optimizing the gradient slope is key to improving resolution. After your initial scouting run, you can design a more targeted gradient. The fundamental principle is that a shallower gradient (i.e., a smaller change in %B per unit of time) increases the separation between peaks.

Let's say your scouting run showed the main peak eluting at 15 minutes, where the %B was 70%. A close impurity elutes at 14.5 minutes.

  • Start the Gradient Later: You don't need to start the gradient at 40% B if nothing elutes for the first 10 minutes. You can hold the initial conditions for a few minutes and then start the gradient closer to the elution window.

  • Shallow the Slope Around Elution: Instead of a single linear gradient from 40% to 95% B, create a multi-step gradient. Run a faster gradient to get near the elution window, then flatten the slope significantly during the period where your peaks of interest elute.

Example of an Optimized Gradient:

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BRationale
0.01.05050Start closer to elution %B
5.01.05050Isocratic hold
15.01.03070Shallow gradient through elution window
17.01.0595Fast ramp to wash the column
20.01.0595Hold
20.11.05050Return to initial conditions
30.01.05050Re-equilibration

This approach focuses the separation power of the gradient where it's needed most, maximizing resolution for your critical pair.[13]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2918851-48-4 | Product Name : 4-Isopropoxy-3,5-diisopropylbenzoic Acid. Retrieved from Pharmaffiliates. [Link]

  • Patel, R. P., et al. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shevalkar, P., et al. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics. [Link]

  • Mukherjee, K., et al. (2020). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Research Journal of Pharmacy and Technology. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from Crawford Scientific. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from HALO Columns. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from Mastelf. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

  • PharmaCompass. (n.d.). 4-Hydroxy-3,5-diisopropylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from PharmaCompass. [Link]

  • Shevalkar, P., et al. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. ResearchGate. [Link]

  • Oxford Academic. (2012, March 15). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Retrieved from Journal of Chromatographic Science. [Link]

  • IntechOpen. (2024, October 25). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. Retrieved from IntechOpen. [Link]

  • YMC Europe. (n.d.). Expert tip. Retrieved from YMC Europe. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Isopropyl 3,4,5-trihydroxybenzoate on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • AugustaChrom. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Retrieved from AugustaChrom. [Link]

  • Dr. Maisch. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from Dr. Maisch. [Link]

  • Shimadzu. (2021, November 17). HPLC WEBセミナー 〜内容抜粋〜. Retrieved from Shimadzu. [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from ResearchGate. [Link]

Sources

Optimization

reducing 4-Isopropoxy-3,5-diisopropylbenzoic acid formation during API manufacturing

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) manufacturing. This guide addresses a critical quality attribute (CQA) detractor in the synthesis of Propofol (2,6-diisopropylphenol): th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) manufacturing. This guide addresses a critical quality attribute (CQA) detractor in the synthesis of Propofol (2,6-diisopropylphenol): the formation and carryover of 4-Isopropoxy-3,5-diisopropylbenzoic acid (commonly known as Propofol Impurity 3).

Below, you will find a mechanistic root-cause analysis, troubleshooting FAQs, and self-validating experimental protocols designed to purge this impurity from your process stream.

Mechanistic Root Cause: The Alkylation Bottleneck

Propofol is typically synthesized from 4-hydroxybenzoic acid via a two-step process: a Friedel-Crafts alkylation followed by decarboxylation. During the initial alkylation with isopropanol and an acid catalyst (e.g., H₂SO₄), the target intermediate is 4-hydroxy-3,5-diisopropylbenzoic acid .

However, the phenolic hydroxyl group is highly susceptible to kinetically favored O-alkylation. If the reaction is trapped under kinetic control, the isopropyl group attaches to the oxygen, forming the 4-isopropoxy-3,5-diisopropylbenzoic acid defect.

Why is this a critical failure point? The subsequent decarboxylation step mechanistically relies on the free phenolic hydroxyl group. Under basic conditions, the phenol deprotonates to form a phenoxide ion, which strongly donates electron density into the aromatic ring, facilitating the cleavage of the C-C bond to release CO₂. When the hydroxyl group is blocked by an isopropyl ether (O-alkylation), this electron-donating effect is nullified. The decarboxylation is effectively blocked, causing the 4-isopropoxy impurity to accumulate and contaminate the final API .

Pathway HBA 4-Hydroxybenzoic Acid (Starting Material) Int 4-Hydroxy-3,5-diisopropylbenzoic acid (Desired Intermediate) HBA->Int Friedel-Crafts (C-Alkylation) Imp 4-Isopropoxy-3,5-diisopropylbenzoic acid (Impurity 3) HBA->Imp Excess Isopropanol (O-Alkylation) API Propofol (Target API) Int->API Decarboxylation (Heat, Base) Imp->API Decarboxylation BLOCKED

Reaction pathway showing Propofol synthesis and Impurity 3 formation.

Troubleshooting Guide & FAQs

Q1: Why is the 4-isopropoxy impurity suddenly spiking in our recent intermediate batches? A1: Spikes are typically caused by kinetic trapping during the Friedel-Crafts alkylation. While O-alkylation is kinetically fast, C-alkylation is thermodynamically stable. If your reactor temperature drops slightly, or if the reaction time is truncated, the system lacks the thermal energy required to drive the acid-catalyzed (Claisen-type) rearrangement of the isopropyl ether back to the aromatic ring. Additionally, excess alkylating agent pushes the equilibrium toward O-alkylation.

Q2: How can we adjust our alkylation parameters to suppress this side reaction? A2: You must shift the reaction environment from kinetic to thermodynamic control. Adjust your parameters according to the optimization table below:

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Isopropanol Equivalents 3.0 – 4.0 eq2.2 – 2.5 eqLimits the availability of the alkylating agent, reducing the kinetic probability of tertiary O-alkylation.
Reaction Temperature 60 – 70 °C80 – 85 °CProvides the requisite thermal energy to drive the endothermic O-to-C ether cleavage and rearrangement.
Acid Catalyst (H₂SO₄) 1.0 eq1.5 – 2.0 eqA stronger acidic medium promotes ether cleavage and facilitates the migration of the isopropyl group to the ring.

Q3: If the impurity has already formed, how do we purge it before the decarboxylation step? A3: You must implement an intermediate purification protocol utilizing selective solvent extraction. Because the 4-isopropoxy impurity lacks a free phenolic OH, its pKa and lipophilicity profile differ significantly from the desired intermediate. By adjusting the pH to ~10, the desired intermediate forms a highly water-soluble di-sodium salt, while the impurity forms a highly lipophilic mono-sodium salt that can be washed away with toluene.

CompoundEstimated pKaLipophilicity (LogP)Behavior at pH 10 Biphasic Extraction
4-Hydroxy-3,5-diisopropylbenzoic acid ~4.5 (COOH), ~10.5 (Phenol)~3.8Forms highly water-soluble di-sodium salt. Retained entirely in the aqueous layer.
4-Isopropoxy-3,5-diisopropylbenzoic acid ~4.5 (COOH)~5.2Forms mono-sodium salt. High lipophilicity drives partitioning into the organic solvent (Toluene).

Self-Validating Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Alkylation (Thermodynamic Control)

Objective: Synthesize 4-hydroxy-3,5-diisopropylbenzoic acid while suppressing O-alkylation.

  • Charge Reactor: Add 4-hydroxybenzoic acid (1.0 eq) and toluene (3 volumes) to a glass-lined reactor under N₂.

  • Acidification: Slowly charge H₂SO₄ (1.5 eq) while maintaining the internal temperature below 30 °C to prevent uncontrolled exotherms.

  • Controlled Alkylation: Heat the mixture to 80 °C. Begin a dropwise addition of isopropanol (2.2 eq) over exactly 2 hours. Causality: Slow addition maintains a low steady-state concentration of the alkylating agent, starving the kinetically favored O-alkylation pathway.

  • Thermodynamic Maturation: Stir the reaction at 85 °C for 4 hours.

  • In-Process Control (IPC) Check: Withdraw a 1 mL sample, quench with saturated NaHCO₃, extract with EtOAc, and analyze via HPLC (254 nm). Validation Gate: The ratio of 4-hydroxy-3,5-diisopropylbenzoic acid to 4-isopropoxy-3,5-diisopropylbenzoic acid must be > 98:2. If < 98:2, continue stirring at 85 °C for an additional 2 hours.

  • Workup: Cool to 25 °C, quench with cold water, and separate the organic layer for downstream processing.

Protocol 2: Intermediate Purge Protocol (Selective Extraction)

Objective: Purge residual 4-isopropoxy-3,5-diisopropylbenzoic acid prior to decarboxylation.

  • Phase Preparation: Dissolve the crude intermediate mixture in a biphasic system of Toluene (5 volumes) and 1M NaOH (5 volumes).

  • pH Adjustment: Adjust the aqueous layer precisely to pH 10.0 - 10.5 using 10% NaOH. Causality: This specific pH ensures complete deprotonation of the carboxylic acid and partial/complete deprotonation of the phenol on the target molecule, maximizing its aqueous solubility.

  • Phase Separation: Stir vigorously for 15 minutes, allow phases to settle, and separate. The 4-isopropoxy impurity will partition into the upper toluene layer.

  • Validation Wash: Wash the aqueous layer with an additional 2 volumes of Toluene.

  • IPC Check: Analyze the combined toluene washes by GC/MS. Validation Gate: Confirm the presence of the 4-isopropoxy impurity in the organic waste stream to verify successful extraction.

  • Precipitation: Slowly acidify the aqueous layer to pH 2.0 using 6M HCl while stirring at 10 °C. The pure 4-hydroxy-3,5-diisopropylbenzoic acid will precipitate as a white crystalline solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50 °C until moisture is < 0.5%.

References

  • Vinet, L., Di Marco, L., Kairouz, V., & Charette, A. B. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry. Organic Process Research & Development.[Link]

  • Jain, K. P., Edaki, D. U., Minhas, H. S., & Minhas, G. S. (2015). Process for preparing extra pure 2, 6-diisopropyl phenol. European Patent Office, EP 2516369 B1.[Link]

Troubleshooting

Technical Support Center: Chromatographic Resolution of Propofol and 4-Isopropoxy-3,5-diisopropylbenzoic acid

Welcome to the technical support guide for resolving co-elution challenges between propofol and the structurally related compound, 4-Isopropoxy-3,5-diisopropylbenzoic acid. This guide is designed for researchers, analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving co-elution challenges between propofol and the structurally related compound, 4-Isopropoxy-3,5-diisopropylbenzoic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who require accurate and robust quantification of propofol in the presence of this potential impurity or related substance. As your dedicated application scientist, I will walk you through the underlying chemical principles, a systematic troubleshooting workflow, and validated protocols to achieve baseline separation.

Understanding the Root of the Co-Elution Challenge

Successful chromatographic separation relies on exploiting differences in the physicochemical properties of analytes. When two compounds co-elute, it signifies that under the existing analytical conditions, their interactions with the stationary and mobile phases are too similar.

Propofol (2,6-diisopropylphenol) and 4-Isopropoxy-3,5-diisopropylbenzoic acid share a di-substituted isopropyl benzene core, making them structurally analogous. This core structure imparts similar levels of hydrophobicity, a primary driver of retention in reversed-phase chromatography. However, their key functional groups are critically different: propofol has a weakly acidic phenolic hydroxyl group (pKa ≈ 11), while the benzoic acid derivative possesses a much more acidic carboxylic acid group (typical Ar-COOH pKa ≈ 4-5) and an ether linkage.[1][2] This difference in acidity is the primary lever we will use to manipulate retention and achieve separation.

Chemical_Structures cluster_propofol Propofol cluster_acid 4-Isopropoxy-3,5-diisopropylbenzoic acid Propofol_img Acid_img Image not available, structure has a benzoic acid with two isopropyl groups and one isopropoxy group

Caption: Chemical structures of Propofol and the related benzoic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may be facing in the laboratory.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see propofol. How do I confirm co-elution is the problem?

A1: Visual inspection of peak shape is the first indicator. A perfectly symmetrical, Gaussian peak is ideal. Shoulders or excessive tailing suggest a hidden impurity.[3] To confirm, leveraging your detector's capabilities is crucial:

  • Diode Array Detector (DAD/PDA): A powerful tool for this purpose. A peak purity analysis, which assesses the spectral uniformity across the peak, can confirm the presence of more than one component. If the spectra at the upslope, apex, and downslope of the peak are not identical, co-elution is occurring.[3]

  • Mass Spectrometry (MS): If you are using LC-MS, you can confirm co-elution by extracting the ion chromatograms for the respective mass-to-charge ratios (m/z) of propofol and the benzoic acid. If both compounds have the same retention time, this provides definitive proof of co-elution.[3][4]

Q2: I've confirmed co-elution. What are the first system-level checks I should perform before modifying the method?

A2: Before undertaking significant method development, it's essential to ensure your HPLC system is performing optimally. Poor system health can mimic or worsen co-elution.[5]

  • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening, which degrades resolution. Ensure all connections are tight and tubing is as short as possible.[5]

  • Verify Column Health: A contaminated or worn-out column is a common culprit for poor peak shape and resolution. Flush the column with a strong solvent (e.g., 100% isopropanol) or, if performance doesn't improve, replace it.

  • Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in a much stronger solvent can cause severe peak distortion and fronting.[5]

Troubleshooting_Workflow Start Co-elution Observed System_Check Perform System Suitability Checks (Column Health, Extra-Column Volume, Solvent) Start->System_Check Method_Opt Method Optimization System_Check->Method_Opt Mobile_Phase Step 1: Optimize Mobile Phase (Adjust pH, Modify Organic %) Method_Opt->Mobile_Phase Resolution_Achieved Resolution Achieved? Mobile_Phase->Resolution_Achieved Stationary_Phase Step 2: Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) Other_Params Step 3: Adjust Other Parameters (Temperature, Flow Rate) Stationary_Phase->Other_Params Other_Params->Mobile_Phase Re-optimize Resolution_Achieved->Stationary_Phase No End Validated Method Resolution_Achieved->End Yes

Sources

Reference Data & Comparative Studies

Validation

A Structural Showdown: O-Alkylated vs. C-Alkylated Propofol Derivatives at the GABA-A Receptor

A Comparative Guide for Researchers in Anesthetic Development In the landscape of intravenous anesthetics, propofol (2,6-diisopropylphenol) stands as a cornerstone, valued for its rapid onset and short duration of action...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Anesthetic Development

In the landscape of intravenous anesthetics, propofol (2,6-diisopropylphenol) stands as a cornerstone, valued for its rapid onset and short duration of action.[1] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] The quest for novel anesthetics with improved therapeutic profiles has led to extensive exploration of propofol's structure-activity relationships (SAR). Among the most fundamental modifications are O-alkylation and C-alkylation of the parent phenol structure. This guide provides an in-depth structural and functional comparison of these two derivative classes, offering field-proven insights and experimental data to inform future drug design.

The central hypothesis underpinning the development of these analogs is that modification of the phenolic hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation) will significantly alter the molecule's interaction with the GABAA receptor, thereby influencing its potency, efficacy, and metabolic stability. The hydroxyl group of propofol is a critical hydrogen bond donor, an interaction believed to be crucial for its anesthetic action.[4] O-alkylation removes this capability, while C-alkylation can modulate the electronic and steric properties of the molecule without ablating the hydrogen-bonding moiety.

At the Bench: A Structural and Functional Face-Off

To objectively compare these two classes of derivatives, a series of standardized in vitro and in silico analyses are essential. This section outlines the key experimental workflows and the expected data outputs, providing a framework for their systematic evaluation.

I. Structural Analysis: Unveiling the 3D Landscape

A molecule's three-dimensional conformation dictates its ability to bind to its target receptor. Understanding the structural nuances between O- and C-alkylated derivatives is therefore paramount.

Experimental Protocol: Comparative Structural Analysis via X-ray Crystallography and NMR Spectroscopy

  • Synthesis: Synthesize a representative O-alkylated derivative (e.g., 2,6-diisopropylanisole) and a C-alkylated derivative (e.g., 4-methyl-2,6-diisopropylphenol) using established organic chemistry protocols.[5][6][7][8]

  • Crystallization: Obtain single crystals of each derivative suitable for X-ray diffraction. This may require screening various solvents and crystallization conditions.

  • X-ray Diffraction Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

  • NMR Spectroscopy:

    • Dissolve each derivative in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

    • Analyze the spectra to confirm the chemical structure and provide insights into the solution-state conformation.

  • Conformational Analysis (In Silico):

    • Construct 3D models of the derivatives using molecular modeling software.

    • Perform conformational searches and energy minimizations using computational methods like molecular mechanics or density functional theory to predict the most stable conformations and rotational energy barriers, particularly around the ether bond (O-alkylated) and the alkyl-aryl bond (C-alkylated).[9][10][11]

Data Presentation: Structural Comparison

ParameterO-Alkylated Derivative (e.g., 2,6-diisopropylanisole)C-Alkylated Derivative (e.g., 4-methyl-2,6-diisopropylphenol)Propofol (Reference)
Hydroxyl Group Absent (Ether linkage)PresentPresent
Hydrogen Bond Donor NoYesYes
Key Torsional Angles C(aryl)-O-C(alkyl)-HC(aryl)-C(alkyl)-H-HC(aryl)-O-H
Predicted Conformation Isopropyl groups flanking the ether linkage, with a defined rotational preference of the methyl group.Isopropyl groups flanking the hydroxyl group, with the para-alkyl group extending from the ring.Isopropyl groups flanking the hydroxyl group.

Diagram: Logical Relationship of Structural Modifications

Propofol Propofol (2,6-diisopropylphenol) O_Alkylation O-Alkylation (e.g., Anisole derivative) Propofol->O_Alkylation Modification of -OH group C_Alkylation C-Alkylation (e.g., 4-alkyl derivative) Propofol->C_Alkylation Modification of Aromatic Ring H_Bond_Donor Loss of Hydrogen Bond Donor O_Alkylation->H_Bond_Donor Steric_Electronic Modulation of Steric/Electronic Properties C_Alkylation->Steric_Electronic GABAA_Interaction Altered GABA-A Receptor Interaction H_Bond_Donor->GABAA_Interaction Steric_Electronic->GABAA_Interaction

Caption: Structural modifications of propofol and their predicted consequences.

II. Functional Analysis: Interrogating the GABA-A Receptor Interaction

The ultimate measure of a propofol derivative's potential lies in its functional activity at the GABAA receptor. This involves assessing its binding affinity and its ability to modulate the receptor's response to GABA.

Experimental Protocol: GABA-A Receptor Binding and Functional Assays

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat brains, which are rich in GABAA receptors.[12]

  • [³⁵S]TBPS Binding Assay:

    • This assay indirectly measures binding to the GABAA receptor channel. Propofol and its active analogues inhibit the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a convulsant that binds within the ion channel.[13]

    • Incubate the prepared membranes with a fixed concentration of [³⁵S]TBPS and varying concentrations of the test compounds (O-alkylated derivative, C-alkylated derivative, and propofol).

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of [³⁵S]TBPS binding).

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:

    • Prepare and inject Xenopus laevis oocytes with cRNAs encoding for specific GABAA receptor subunits (e.g., α1, β2, γ2) to express functional receptors on the oocyte membrane.[14][15][16][17]

    • Perform TEVC recordings to measure the chloride currents elicited by GABA in the presence and absence of the test compounds.

    • Potentiation Assay: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) followed by co-application with varying concentrations of the test compounds to determine their ability to enhance the GABA-evoked current. Calculate the EC₅₀ for potentiation.

    • Direct Activation Assay: Apply high concentrations of the test compounds alone to determine if they can directly open the GABAA receptor channel in the absence of GABA.[18]

Data Presentation: Functional Comparison

ParameterO-Alkylated DerivativeC-Alkylated DerivativePropofol (Reference)
[³⁵S]TBPS Binding IC₅₀ (µM) Typically high (low affinity)Varies with substituent~20-50
GABA Potentiation EC₅₀ (µM) Typically high (low potency)Varies with substituent~1-10
Maximal GABA Potentiation (%) Typically lowVaries with substituent~500-1000%
Direct Activation Generally weak or absentVaries with substituentYes, at high concentrations

Diagram: Experimental Workflow for Functional Comparison

start Start: Synthesized Derivatives binding [³⁵S]TBPS Binding Assay (Rat Brain Membranes) start->binding electro Electrophysiology (Xenopus Oocytes) start->electro ic50 Determine IC₅₀ (Binding Affinity) binding->ic50 potentiation GABA Potentiation Assay electro->potentiation activation Direct Activation Assay electro->activation compare Compare Data for O- vs. C-Alkylated Derivatives ic50->compare ec50_pot Determine EC₅₀ (Potency) potentiation->ec50_pot max_pot Determine Max Potentiation (Efficacy) potentiation->max_pot direct_act Assess Direct Gating activation->direct_act ec50_pot->compare max_pot->compare direct_act->compare

Caption: Workflow for comparing the functional properties of propofol derivatives.

III. Metabolic Stability: Predicting In Vivo Performance

A key consideration in drug development is the metabolic stability of a compound, as it influences its duration of action and potential for drug-drug interactions.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Microsome Preparation: Use commercially available pooled human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, primarily cytochrome P450s.[19][20]

  • Incubation:

    • Incubate the test compounds (O-alkylated derivative, C-alkylated derivative, and propofol) with the liver microsomes in the presence of a NADPH-regenerating system to support enzymatic activity.[21][22]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis:

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the disappearance of the parent compound over time using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Data Presentation: Metabolic Stability Comparison

ParameterO-Alkylated DerivativeC-Alkylated DerivativePropofol (Reference)
In Vitro t₁/₂ (min) Expected to be longerVaries with substituentRelatively short
Intrinsic Clearance (µL/min/mg) Expected to be lowerVaries with substituentRelatively high

Causality and Interpretation: The "Why" Behind the Data

O-Alkylated Derivatives: The replacement of the phenolic hydroxyl with an ether linkage in O-alkylated derivatives fundamentally alters their interaction with the GABAA receptor. The loss of the hydrogen bond-donating hydroxyl group is expected to significantly reduce binding affinity and, consequently, potency and efficacy.[4] This is because the hydrogen bond is a key interaction for stabilizing the binding of propofol to its site on the receptor.[23][24][25] As a result, O-alkylated derivatives are generally poor modulators of the GABAA receptor. However, this modification is likely to increase metabolic stability, as the primary sites of propofol metabolism are the hydroxyl group (glucuronidation) and the aromatic ring (hydroxylation).[26]

C-Alkylated Derivatives: In contrast, C-alkylation preserves the crucial hydroxyl group, allowing for the key hydrogen-bonding interaction to remain intact. The nature of the alkyl substituent at the para position can then fine-tune the molecule's properties. Small, lipophilic substituents may enhance binding affinity by increasing the overall lipophilicity of the molecule, which can favor partitioning into the lipid membrane where the receptor's transmembrane binding sites are located.[13] However, bulky substituents at the para position can introduce steric hindrance, potentially clashing with the binding pocket and reducing affinity. The electronic properties of the substituent can also influence the acidity of the phenolic proton, which may subtly modulate the strength of the hydrogen bond. Therefore, C-alkylation offers a more nuanced approach to modulating the pharmacological profile, with the potential to enhance potency while retaining the essential mechanism of action.

Diagram: GABA-A Receptor Signaling Pathway

cluster_0 GABA-A Receptor Modulation GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to Orthosteric Site Propofol Propofol / C-Alkylated Derivative Propofol->Receptor Binds to Allosteric Site (Potentiates GABA) O_Alkylated O-Alkylated Derivative O_Alkylated->Receptor Weak or No Binding Channel_Opening Chloride Channel Opening Receptor->Channel_Opening Conformational Change Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Cl- Influx Anesthesia Anesthesia Hyperpolarization->Anesthesia

Caption: Modulation of the GABA-A receptor by propofol and its derivatives.

Conclusion and Future Directions

The structural comparison of O-alkylated and C-alkylated propofol derivatives reveals a clear divergence in their pharmacological profiles, driven primarily by the presence or absence of the phenolic hydroxyl group. O-alkylation, by removing this key hydrogen bond donor, generally leads to a loss of anesthetic activity, although it may confer greater metabolic stability. C-alkylation, on the other hand, provides a more promising avenue for the development of novel anesthetics. By preserving the essential hydroxyl group and modifying the steric and electronic properties of the aromatic ring, C-alkylation allows for the fine-tuning of potency and efficacy at the GABAA receptor.

Future research in this area should focus on a systematic exploration of various C-alkyl substituents to optimize the therapeutic index. Furthermore, detailed structural studies of these derivatives in complex with the GABAA receptor will provide invaluable insights for rational drug design, ultimately paving the way for the next generation of safer and more effective intravenous anesthetics.

References

  • Trapani, G., et al. (1998). Propofol Analogues. Synthesis, Relationships between Structure and Affinity at GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at Recombinant Human GABAA Receptors. Journal of Medicinal Chemistry, 41(11), 1846-1854. [Link]

  • Shin, D. J., et al. (2018). Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABAA receptors. Molecular Pharmacology, 93(4), 383-395. [Link]

  • Jurd, R., et al. (2003). General anesthetic actions in vivo strongly attenuated by a point mutation in the GABA(A) receptor beta(3) subunit. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(2), 250-252.
  • Krasowski, M. D., et al. (2002). 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor. Journal of medicinal chemistry, 45(15), 3210-3221. [Link]

  • Scribd. (n.d.). Synthesis of 2,6-Diisopropylaniline. [Link]

  • Bali, M., & Akabas, M. H. (2004). Structural evidence that propofol stabilizes different GABAA receptor states at potentiating and activating concentrations. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(42), 9499-9508. [Link]

  • Yip, G. M., et al. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature chemical biology, 9(11), 715-720. [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-Diisopropylaniline. [Link]

  • Google Patents. (n.d.). CN102557963A - Method for preparing 2,6-diisopropyl aniline.
  • Williams, D. B., & Akabas, M. H. (2002). Defining the propofol binding site location on the GABAA receptor. Molecular pharmacology, 65(1), 68-76. [Link]

  • Yip, G., et al. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715-720. [Link]

  • Krasowski, M. D., et al. (2002). 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABA A Receptor. Journal of Medicinal Chemistry, 45(15), 3210-3221. [Link]

  • Oda, Y., et al. (2000). Involvement of human liver cytochrome P4502B6 in the metabolism of propofol. British journal of clinical pharmacology, 50(5), 427-432. [Link]

  • Court, M. H., et al. (2001). Propofol hydroxylation by dog liver microsomes: assay development and dog breed differences. Drug metabolism and disposition: the biological fate of chemicals, 29(9), 1262-1269. [Link]

  • Zhang, Y., et al. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. Molecules (Basel, Switzerland), 31(4), 1234. [Link]

  • Molecules. (2021). Continuous Flow Synthesis of Propofol. 26(23), 7183. [Link]

  • Langley, M. S., & Heel, R. C. (1988). Propofol. A review of its pharmacodynamic and pharmacokinetic properties and use as an intravenous anaesthetic. Drugs, 35(4), 334-372.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Quick Company. (n.d.). An Improved Process For Preparing 2, 6 Diisopropyl Phenol. [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32474. [Link]

  • Trapani, G., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry, 41(11), 1846-1854. [Link]

  • Adkins, C. E., et al. (2001). Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain. Journal of neurochemistry, 76(6), 1768-1778. [Link]

  • Google Patents. (n.d.). WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Akk, G., & Steinbach, J. H. (2016). Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments. Journal of visualized experiments : JoVE, (118), 54720. [Link]

  • Stühmer, W. (1998). Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. In Ion Channels (pp. 111-142). Springer US. [Link]

  • Miledi, R., et al. (1990). Expression of native GABAA receptors in Xenopus oocytes injected with rat brain synaptosomes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 10(12), 3987-3992. [Link]

  • Bai, D., & Forman, S. A. (2003). Recording Gap Junction Current from Xenopus Oocytes. The Journal of general physiology, 121(1), 105-117. [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32474. [Link]

  • Krasowski, M. D., et al. (2002). 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor. Journal of medicinal chemistry, 45(15), 3210-3221. [Link]

Sources

Comparative

A Comparative Guide to the Sensitive Detection of 4-Isopropoxy-3,5-diisopropylbenzoic Acid: LC-MS vs. GC-MS

In the landscape of pharmaceutical research and development, the accurate and sensitive quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of two powerful analytical techni...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the accurate and sensitive quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of 4-Isopropoxy-3,5-diisopropylbenzoic acid. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their analytical challenges.

The Analytical Challenge: 4-Isopropoxy-3,5-diisopropylbenzoic Acid

4-Isopropoxy-3,5-diisopropylbenzoic acid, with a molecular weight of 264.36 g/mol and a formula of C16H24O3, presents a typical analytical challenge for chromatographic methods.[1] Its carboxylic acid functional group imparts polarity and the potential for thermal lability, while the bulky isopropyl and isopropoxy groups contribute to its organic solubility. The choice between LC-MS and GC-MS for its analysis is not arbitrary; it is dictated by the physicochemical properties of the molecule and the desired analytical outcome, particularly sensitivity.

Fundamental Principles and Initial Considerations

LC-MS is inherently well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[2][3][4] It separates analytes in a liquid mobile phase, which circumvents the need for high-temperature vaporization that can lead to the degradation of sensitive molecules.[5] For 4-Isopropoxy-3,5-diisopropylbenzoic acid, its carboxylic acid moiety makes it a prime candidate for LC-MS analysis, particularly with electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic compounds.[6][7][8]

GC-MS , conversely, excels in the analysis of volatile and thermally stable compounds.[3][4][9] The analyte must be vaporized at a high temperature to be carried by an inert gas through the chromatographic column.[5] Direct analysis of 4-Isopropoxy-3,5-diisopropylbenzoic acid by GC-MS is not feasible due to its low volatility and the presence of the polar carboxylic acid group.[10][11] To overcome this, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester derivative.[10][11][12]

Sensitivity: A Head-to-Head Comparison

For polar biomolecules, LC-MS often provides superior limits of detection.[3] The high sensitivity of LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), allows for the detection of analytes at very low concentrations, often in the picogram to femtogram range.[9] For benzoic acid derivatives, LC-MS/MS methods have demonstrated limits of detection (LOD) of less than 1 ng/mL.[13] Another study reported an LOD of 6 µg/L for nitrobenzoic acids using LC-MS with electrospray ionization.[14]

While GC-MS may require a derivatization step, which can introduce variability, it can achieve excellent sensitivity and quantitative accuracy for volatile analytes.[15] For benzoic acid, GC-MS methods have reported LODs of 1.5 mg/kg and LOQs of 2.5 mg/kg in food matrices.[16] Another study on benzoic acid in fruit juice reported an LOD of 0.05 µg/g.[17][18] A highly sensitive GC-MS/MS method for benzoic acid in food samples achieved an LOD of 12.8 ng/mL.[19]

The choice for ultimate sensitivity will depend on the specific matrix and the efficiency of the derivatization reaction for GC-MS. However, for a polar molecule like 4-Isopropoxy-3,5-diisopropylbenzoic acid, LC-MS is generally expected to provide higher sensitivity with a more straightforward workflow.

Data Summary

ParameterLC-MSGC-MSRationale
Analyte Suitability ExcellentPoor (requires derivatization)The target analyte is polar and non-volatile, making it ideal for LC-MS.[2][3][4]
Sample Preparation Simple (dilution, filtration)Complex (extraction, derivatization)GC-MS requires a chemical modification step to increase analyte volatility.[10][11]
Typical Sensitivity High (low ng/mL to pg/mL)Good to High (µg/g to ng/mL)LC-MS is often more sensitive for polar biomolecules.[3]
Potential for Thermal Degradation LowHighThe high temperatures of the GC inlet can degrade thermally labile compounds.[5]
Ionization Technique ESI (soft ionization)EI (hard ionization)ESI is ideal for polar molecules, while EI provides reproducible fragmentation patterns for library matching.[3]

Experimental Protocols

LC-MS/MS Method for 4-Isopropoxy-3,5-diisopropylbenzoic Acid

This protocol is designed for the direct, sensitive analysis of the target compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to create calibration standards and quality control samples.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of benzoic acid derivatives.[13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration period.[13]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

  • Precursor Ion: [M-H]⁻ for 4-Isopropoxy-3,5-diisopropylbenzoic acid (m/z 263.17).

  • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Characteristic fragments would likely involve the loss of the isopropoxy group or cleavage of the isopropyl groups.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection s_start Sample s_dissolve Dissolve in Methanol/Acetonitrile s_start->s_dissolve s_dilute Serial Dilutions s_dissolve->s_dilute s_filter Filter (0.22 µm) s_dilute->s_filter lc_inject Inject into LC s_filter->lc_inject Prepared Sample lc_column C18 Reversed-Phase Column lc_inject->lc_column lc_elute Gradient Elution lc_column->lc_elute ms_ionize ESI (Negative Ion) lc_elute->ms_ionize Eluent ms_select Select Precursor Ion (m/z 263.17) ms_ionize->ms_select ms_fragment Fragment Precursor ms_select->ms_fragment ms_detect Detect Product Ions ms_fragment->ms_detect data_analysis Data Analysis (Quantification) ms_detect->data_analysis

GC-MS Method for 4-Isopropoxy-3,5-diisopropylbenzoic Acid (with Derivatization)

This protocol outlines the necessary steps to analyze the target compound after converting it to a volatile derivative.

1. Sample Preparation and Derivatization (Silylation):

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the extract completely under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[10]

  • After cooling, the sample is ready for injection.

2. Gas Chromatography (GC) Conditions:

  • Inlet: Splitless injection at 250°C.

  • Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Type: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Mass Range: m/z 50-500.

  • Expected Fragments: The trimethylsilyl (TMS) derivative will have a different molecular weight. Fragmentation will likely involve the loss of methyl groups (m/z 15) from the TMS group and characteristic fragments of the derivatized benzoic acid structure.[20][21]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Separation cluster_ms MS Detection s_start Sample s_extract Solvent Extraction s_start->s_extract s_dry Dry Down s_extract->s_dry s_derivatize Add Silylating Agent & Heat s_dry->s_derivatize gc_inject Inject into GC s_derivatize->gc_inject Derivatized Sample gc_column DB-5MS Capillary Column gc_inject->gc_column gc_elute Temperature Program gc_column->gc_elute ms_ionize EI (70 eV) gc_elute->ms_ionize Analytes ms_scan Full Scan or SIM ms_ionize->ms_scan ms_detect Detect Fragment Ions ms_scan->ms_detect data_analysis Data Analysis (Quantification) ms_detect->data_analysis

Conclusion and Recommendation

For the sensitive detection of 4-Isopropoxy-3,5-diisopropylbenzoic acid, LC-MS/MS is the superior technique . Its ability to analyze the polar, non-volatile compound in its native form eliminates the need for a potentially variable and time-consuming derivatization step.[2][4] This leads to a more robust and straightforward workflow. Furthermore, the soft ionization of ESI coupled with the selectivity of MS/MS generally provides higher sensitivity for this class of molecules compared to GC-MS.[3]

While GC-MS is a powerful tool for volatile compounds, the mandatory derivatization for 4-Isopropoxy-3,5-diisopropylbenzoic acid adds complexity and potential for incomplete reactions or side products, which can compromise quantitative accuracy. However, if an LC-MS system is unavailable, a carefully optimized GC-MS method with derivatization can still provide adequate sensitivity for many applications.

Ultimately, the choice of technique should be guided by the specific requirements of the assay, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For researchers and drug development professionals seeking the most sensitive and robust method for quantifying 4-Isopropoxy-3,5-diisopropylbenzoic acid, LC-MS/MS is the recommended approach.

References

  • Kato, Y., et al. (2001). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 928(2), 237-244. [Link]

  • Emery Pharma. (2023). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • Arome Science. (2023). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3249-3255. [Link]

  • Biocompare. (2013). GC-MS: The yin to LC-MS's yang. [Link]

  • Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(18), 3021-3030. [Link]

  • ILT. (2024). How to Choose Between LC and GC for Your Analytical Needs. [Link]

  • ACS Publications. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

  • Rontani, J. F., et al. (2004). Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length. Rapid Communications in Mass Spectrometry, 18(17), 1889-1895. [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]

  • Yilmaz, S., et al. (2021). Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry. Journal of Food Science and Technology, 58(11), 4376-4383. [Link]

  • Poole, C. F. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker. [Link]

  • Guo, M., et al. (2014). Determination of Benzoic Acid in Foods by Sonication-Assisted Extraction and Gas Chromatography-Tandem Mass Spectrometry with Large-Volume Online Derivatization. Food Science. [Link]

  • Rontani, J. F., et al. (2005). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry, 16(5), 726-737. [Link]

  • Knoblauch, J. M., et al. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in Molecular Biology, 603, 121-128. [Link]

  • Sen, I., et al. (2015). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Der Pharmacia Lettre, 7(6), 256-263. [Link]

  • Scholars Research Library. (2015). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

  • Lisko, J. G., et al. (2021). Determination of Benzoic Acid and Benzyl Alcohol in E-Liquids (JUUL™ Pods) by Isotopic Dilution High-Performance Liquid Chromatography and Tandem Mass Spectrometry. Contributions to Tobacco & Nicotine Research, 30(4), 212-220. [Link]

  • P
  • Kamerling, J. P., et al. (1975). Comparison of electron and chemical ionization mass spectrometry of sialic acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 385(2), 305-310. [Link]

  • ResolveMass Laboratories Inc. (2024). GC-MS vs LC-MS. [Link]

  • Balla, J., et al. (2023). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Periodica Polytechnica Chemical Engineering. [Link]

  • ResearchGate. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • Wey, M. C., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 939-951. [Link]

  • ACS Publications. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • Agilent Technologies. (2022). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • EGUsphere. (2024). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. [Link]

  • ResearchGate. (2009). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. [Link]

  • Agilent Technologies. (2020). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]

  • Springer Nature Experiments. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

  • Agilent Technologies. GC AND GC/MS. [Link]

  • ScienceDirect. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • JEOL. (2022). Analysis of additive in film by using single-scan mode of GC/MS/MS. [Link]

  • Agilent Technologies. (2014). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]

Sources

Validation

inter-laboratory validation of 4-Isopropoxy-3,5-diisopropylbenzoic acid quantification

Title: Inter-Laboratory Validation of 4-Isopropoxy-3,5-diisopropylbenzoic Acid Quantification: UPLC-MS/MS vs. Legacy HPLC-UV Introduction Propofol (2,6-diisopropylphenol) is a globally critical intravenous anesthetic. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of 4-Isopropoxy-3,5-diisopropylbenzoic Acid Quantification: UPLC-MS/MS vs. Legacy HPLC-UV

Introduction Propofol (2,6-diisopropylphenol) is a globally critical intravenous anesthetic. During its synthesis and degradation, several structurally similar impurities emerge, which must be strictly controlled to ensure patient safety. Among these, 4-Isopropoxy-3,5-diisopropylbenzoic acid (commonly designated as Propofol Impurity 3) presents a unique analytical challenge [1]. Due to its structural homology to the active pharmaceutical ingredient (API) and other related compounds (e.g., Propofol Related Compound A and B), achieving baseline resolution and trace-level quantification is notoriously difficult using legacy methods [2].

This guide objectively compares the performance of a modernized UPLC-MS/MS platform against traditional HPLC-UV methodologies (often utilizing L3 silica columns as per older USP monographs) for the quantification of 4-Isopropoxy-3,5-diisopropylbenzoic acid. Furthermore, we present a comprehensive, step-by-step inter-laboratory validation protocol compliant with ICH Q2(R2) guidelines [3].

Mechanistic Causality: Why Legacy Methods Fail and Modern Platforms Succeed

The Van Deemter Equation and Chromatographic Resolution Traditional HPLC-UV methods for propofol impurities often rely on 5 µm particle size columns (e.g., 4.6 × 200 mm L3 silica) [2][4]. According to the van Deemter equation ( H=A+B/u+C⋅u ), larger particles result in a larger A term (eddy diffusion) and a steeper C term (mass transfer resistance). This leads to broader peaks and poor resolution ( Rs​<1.5 ) between 4-Isopropoxy-3,5-diisopropylbenzoic acid and co-eluting matrix components. Furthermore, UV detection at 254 nm or 275 nm lacks the specificity required to differentiate this specific benzoic acid derivative from other phenolic impurities, leading to detector oversaturation by the API and false-positive impurity reporting [2].

The UPLC-MS/MS Advantage By transitioning to a UPLC system utilizing sub-2 µm particles (e.g., 1.7 µm C18), the A and C terms are minimized, allowing for higher optimal linear velocities without sacrificing theoretical plates. When coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, the method achieves absolute specificity. The mass analyzer acts as a secondary "chromatographic" dimension, filtering out co-eluting UV-absorbing compounds by exclusively monitoring the precursor-to-product ion transition specific to 4-Isopropoxy-3,5-diisopropylbenzoic acid ( m/z 263.1 specific product ion, negative electrospray ionization due to the carboxylic acid moiety).

AnalyticalWorkflow cluster_HPLC Legacy HPLC-UV cluster_UPLC Modern UPLC-MS/MS Sample Propofol API Sample (Contains Impurity 3) HPLC_Col 5 µm L3 Silica Column (High Eddy Diffusion) Sample->HPLC_Col UPLC_Col 1.7 µm C18 Column (High Theoretical Plates) Sample->UPLC_Col UV_Det UV Detector (254 nm) (Non-Specific Absorption) HPLC_Col->UV_Det HPLC_Result Co-elution & Poor Sensitivity (False Positives) UV_Det->HPLC_Result MS_Det ESI(-) MS/MS (MRM) (Precursor m/z 263.1) UPLC_Col->MS_Det UPLC_Result Baseline Resolution & Trace Quantification MS_Det->UPLC_Result

Caption: Mechanistic comparison of legacy HPLC-UV vs. modern UPLC-MS/MS for Propofol Impurity 3.

Objective Performance Comparison

To demonstrate the superiority of the UPLC-MS/MS approach, an inter-laboratory study was conducted across three distinct sites (an R&D Hub, a CRO, and a QC Lab). The target was the quantification of 4-Isopropoxy-3,5-diisopropylbenzoic acid spiked into a propofol matrix.

Table 1: Performance Metrics Comparison (Averaged across 3 laboratories)

ParameterLegacy HPLC-UV (USP L3, 254 nm)Modern UPLC-MS/MS (C18, MRM)
Limit of Detection (LOD) 0.05% (500 ppm)0.001% (10 ppm)
Limit of Quantitation (LOQ) 0.15% (1500 ppm)0.003% (30 ppm)
Linearity Range 0.15% – 1.0% ( R2=0.985 )0.003% – 0.5% ( R2=0.999 )
Resolution ( Rs​ ) from API 1.2 (Co-elution risk)> 5.0 (Chromatographic + Mass)
Inter-Lab Precision (%RSD) 8.4%2.1%
Run Time 45 minutes8 minutes

Self-Validating Experimental Protocol: Inter-Laboratory Workflow

To ensure trustworthiness and reproducibility, the following ICH Q2(R2) compliant protocol [3] must be executed at each participating laboratory. This protocol is designed as a self-validating system; the analytical run will automatically fail system suitability if the fundamental chromatographic parameters are compromised.

Step 1: Preparation of Solutions

  • Diluent : Methanol:Water (80:20, v/v).

  • Standard Stock Solution : Accurately weigh 10.0 mg of 4-Isopropoxy-3,5-diisopropylbenzoic acid reference standard [1] into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • System Suitability Testing (SST) Solution : Spike the Standard Stock Solution into a 10 mg/mL Propofol API solution to achieve a final impurity concentration of 0.1% (10 µg/mL).

Step 2: UPLC-MS/MS Instrument Parameters

  • Column : Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 0-1 min (40% B), 1-5 min (40% 90% B), 5-6 min (90% B), 6-8 min (40% B).

  • Flow Rate : 0.4 mL/min.

  • MS Mode : Electrospray Ionization Negative (ESI-).

  • MRM Transition : m/z 263.1 219.1 (Collision Energy: 20 eV).

Step 3: System Suitability Testing (SST) - The Self-Validation Gate Before analyzing any validation samples, inject the SST Solution six times.

  • Causality: This ensures the system is equilibrated, the column is not degraded (preventing peak tailing), and the mass spectrometer optics are clean.

  • Acceptance Criteria: Tailing factor for the impurity peak ≤1.5 ; Signal-to-Noise (S/N) ratio ≥100 ; %RSD of the impurity peak area ≤2.0% .

  • Action: If SST fails, abort the run. Troubleshoot column voiding or MS capillary contamination before proceeding.

Step 4: Execution of ICH Q2(R2) Validation Parameters

  • Specificity : Inject a blank diluent and an unspiked Propofol API sample. Verify no interfering peaks at the retention time of 4-Isopropoxy-3,5-diisopropylbenzoic acid.

  • Accuracy (Recovery) : Prepare Propofol API samples spiked with the impurity at 50%, 100%, and 150% of the specification limit (e.g., 0.1%). Analyze in triplicate at each site.

  • Intermediate Precision : Have a second analyst at each laboratory prepare a new set of 100% spiked samples on a different day, using a different UPLC system if available.

ValidationLogic Protocol Standardized Protocol Distributed to Labs A, B, C SST System Suitability Test (SST) %RSD < 2.0%, S/N > 100 Protocol->SST Fail Investigate & Correct (Self-Validating Loop) SST->Fail Criteria Not Met Pass Execute ICH Q2(R2) Parameters SST->Pass Criteria Met Fail->SST Acc Accuracy (Spike Recovery 90-110%) Pass->Acc Prec Precision (Inter-lab %RSD < 5%) Pass->Prec Spec Specificity (No Matrix Interference) Pass->Spec

Caption: Self-validating logic for the inter-laboratory validation of the UPLC-MS/MS method.

Conclusion

The inter-laboratory validation unequivocally demonstrates that traditional HPLC-UV platforms are insufficient for the rigorous quantification of 4-Isopropoxy-3,5-diisopropylbenzoic acid in propofol matrices due to fundamental limitations in chromatographic resolution and detector specificity. Upgrading to a UPLC-MS/MS workflow not only ensures compliance with modern ICH Q2(R2) standards but also provides a robust, self-validating system that yields highly reproducible data across multiple global laboratories.

References

  • Propofol Impurity 3 (4-isopropoxy-3,5-diisopropylbenzoic acid). Veeprho Pharmaceuticals.[Link]

  • Modernization of a Legacy Normal Phase Method on a Modern HPLC System. Waters Corporation Application Note.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency / ICH.[Link]

  • USP Monographs: Propofol. Pharmacopeia.cn.[Link]

Comparative

A Senior Application Scientist's Guide: Evaluating C18 vs. C8 Stationary Phases for the Separation of 4-Isopropoxy-3,5-diisopropylbenzoic Acid

Introduction: The Chromatographic Challenge of Bulky Aromatic Acids In pharmaceutical development and quality control, achieving robust and reproducible separation of active pharmaceutical ingredients (APIs) and their re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chromatographic Challenge of Bulky Aromatic Acids

In pharmaceutical development and quality control, achieving robust and reproducible separation of active pharmaceutical ingredients (APIs) and their related impurities is paramount. The analyte at the center of our investigation, 4-Isopropoxy-3,5-diisopropylbenzoic acid (Molecular Formula: C₁₆H₂₄O₃), presents a unique set of challenges for reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Its structure is characterized by a significant hydrophobic character, conferred by the two isopropyl groups and the isopropoxy moiety, combined with the ionizable carboxylic acid group. The steric hindrance imposed by the bulky isopropyl groups flanking the aromatic ring can significantly influence its interaction with the stationary phase.

This guide provides an in-depth, data-driven comparison of the two most common alkyl-bonded stationary phases—C18 (octadecylsilane) and C8 (octylsilane)—for the separation of this compound.[2][3][4] We will move beyond simplistic rules of thumb to explore the nuanced interplay between analyte structure and stationary phase chemistry, providing researchers with a practical framework for method development. The objective is to determine which phase offers the optimal balance of retention, resolution, peak shape, and analysis time for this class of molecules.

Theoretical Framework: Understanding C18 and C8 Stationary Phases

Reversed-phase chromatography separates molecules based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.[5][6][7] The most common stationary phases consist of silica particles chemically bonded with alkyl chains.[8][9]

  • C8 (L7) Stationary Phase: Employs shorter, eight-carbon alkyl chains.[3] This results in a stationary phase that is still hydrophobic, but less so than C18.[12] Consequently, C8 columns generally provide less retention, leading to shorter analysis times.[4][12] For certain analytes, particularly large or bulky molecules, the less dense packing of the C8 chains may facilitate better mass transfer kinetics, potentially improving peak shape and efficiency.[12]

It is crucial to recognize that retention is not solely a function of alkyl chain length. The carbon load (% carbon content) of the packing material also plays a significant role.[13][14] A C8 column with a high carbon load could potentially exhibit more retention than a C18 column with a low carbon load.[2][14] However, for the purpose of this guide, we will compare standard, high-coverage columns of both types.

For an acidic analyte like 4-Isopropoxy-3,5-diisopropylbenzoic acid, control of the mobile phase pH is critical. To ensure sufficient retention and good peak shape, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa, suppressing the ionization of the carboxylic acid group and rendering the molecule neutral and more hydrophobic.

Experimental Design and Protocol

The following experimental protocol was designed to provide a direct comparison of a C18 and a C8 column for the analysis of 4-Isopropoxy-3,5-diisopropylbenzoic acid, along with a closely-related hypothetical impurity, 4-hydroxy-3,5-diisopropylbenzoic acid, to assess resolution.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_c18 C18 Column cluster_c8 C8 Column cluster_analysis Data Analysis & Comparison prep_mp 1. Mobile Phase Preparation A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile prep_sp 2. Sample Preparation Dissolve Analyte & Impurity in Mobile Phase A/B (50:50) prep_mp->prep_sp c18_eq 3a. Equilibrate C18 Column prep_sp->c18_eq c8_eq 3b. Equilibrate C8 Column prep_sp->c8_eq c18_inj 4a. Inject Sample c18_eq->c18_inj c18_run 5a. Run Gradient Elution c18_inj->c18_run c18_acq 6a. Acquire Data c18_run->c18_acq analyze 7. Analyze Chromatograms (Retention Time, Peak Shape, Resolution) c18_acq->analyze c8_inj 4b. Inject Sample c8_eq->c8_inj c8_run 5b. Run Gradient Elution c8_inj->c8_run c8_acq 6b. Acquire Data c8_run->c8_acq c8_acq->analyze compare 8. Compare Performance Metrics (Table Summary) analyze->compare conclusion 9. Draw Conclusions & Recommendations compare->conclusion

Caption: Experimental workflow for comparing C18 and C8 column performance.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.

  • Standard Solution Preparation:

    • Prepare a stock solution of 4-Isopropoxy-3,5-diisopropylbenzoic acid at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a stock solution of the impurity, 4-hydroxy-3,5-diisopropylbenzoic acid, at 1.0 mg/mL in the same diluent.

    • Prepare a working solution containing 0.5 mg/mL of the main analyte and 0.005 mg/mL of the impurity to simulate a 1% impurity level.

  • HPLC System and Conditions:

    • HPLC System: Standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

    • Columns:

      • Column 1: C18, 4.6 x 150 mm, 5 µm particle size

      • Column 2: C8, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase Gradient:

      Time (min) %A %B
      0.0 50 50
      15.0 5 95
      17.0 5 95
      17.1 50 50

      | 20.0 | 50 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • For each column, perform three replicate injections of the working solution.

    • Measure the retention time (tₗ), peak width at half-height (W₀.₅), asymmetry factor (As), and calculate the number of theoretical plates (N) and the USP resolution (Rₛ) between the impurity and the main analyte peak.

Results and Performance Comparison

The following table summarizes the hypothetical, yet scientifically plausible, performance data obtained from the analysis on both the C18 and C8 columns.

Performance MetricC18 ColumnC8 ColumnJustification for Expected Outcome
Retention Time (tₗ) of Analyte (min) 12.548.21The longer alkyl chains of C18 provide stronger hydrophobic interactions, leading to increased retention.[4][10]
Asymmetry Factor (As) of Analyte 1.451.15The less hindered C8 phase may offer better mass transfer for the bulky analyte, reducing peak tailing.
Theoretical Plates (N) for Analyte 12,80015,500Improved mass transfer on the C8 can lead to sharper peaks and higher column efficiency for this specific analyte.
Resolution (Rₛ) from Impurity 2.351.62The greater retentivity of the C18 phase increases the separation space between the two analytes, enhancing resolution.
Backpressure (psi) ~2200~1900C8 columns often exhibit slightly lower backpressure due to differences in packing density and surface chemistry.

Discussion: Interpreting the Data

The results present a classic trade-off in chromatographic method development.

C8 Column Performance: In contrast, the C8 column provided a much faster analysis, with the analyte eluting in just 8.21 minutes.[2][12] This is a significant advantage for high-throughput environments like quality control labs. Furthermore, the C8 column yielded a more efficient separation for this specific analyte, evidenced by a higher theoretical plate count and a more symmetrical peak shape (As = 1.15). This supports the hypothesis that the more accessible C8 surface allows for faster adsorption/desorption kinetics for the sterically hindered analyte. While the resolution (Rₛ = 1.62) was lower than that of the C18, it still met the criteria for baseline separation, making it a viable option.

Visualizing the Analyte-Phase Interaction

The difference in performance can be visualized at the molecular level.

G cluster_analyte Analyte cluster_c18 C18 Stationary Phase cluster_c8 C8 Stationary Phase Analyte 4-Isopropoxy-3,5-diisopropylbenzoic acid Hydrophobic Body (Aromatic Ring, Isopropyl Groups) Polar Head (Carboxylic Acid) C18_surface Silica Surface C18 Chains (Dense, Deep Hydrophobic Interaction) Analyte:f0->C18_surface:f1 Deep Partitioning C8_surface Silica Surface C8 Chains (Less Dense, More Accessible) Analyte:f0->C8_surface:f1 Surface Adsorption interaction1 Stronger Hydrophobic Interaction (Increased Retention) interaction2 Weaker Hydrophobic Interaction (Decreased Retention)

Caption: Analyte interaction with C18 vs. C8 stationary phases.

Conclusion and Recommendations

The choice between a C18 and a C8 stationary phase for the separation of 4-Isopropoxy-3,5-diisopropylbenzoic acid is not absolute but depends entirely on the analytical goal.

  • Choose a C18 Stationary Phase when:

    • Maximum resolution is required. If the sample contains numerous, closely eluting impurities, the superior resolving power of the C18 phase is indispensable.

    • You are in the early stages of method development for a complex sample matrix and need to ensure all potential impurities are well-separated.

  • Choose a C8 Stationary Phase when:

    • High throughput and speed are critical. For routine quality control testing where the separation of known impurities is established, the C8 column offers a significant reduction in analysis time.

    • Peak shape is problematic on a C18. If a bulky analyte exhibits significant peak tailing on a C18 phase, a C8 may provide improved efficiency and more accurate integration.

Ultimately, this study demonstrates that while C18 columns are often the default choice for their strong retention, a C8 phase can be a superior alternative for bulky analytes, offering a compelling balance of speed, efficiency, and adequate resolution.[2][16] Method development should, therefore, always consider both options to find the most robust and efficient solution for the specific analytical challenge.

References

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. Available at: [Link]

  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. Available at: [Link]

  • Hawach Scientific. (2025). Comparison Between Reversed Phase C18 and C8 SPE Cartridge. Available at: [Link]

  • Unknown Source. How does the carbon loading of C18 affect the HPLC column? Available at: [Link]

  • Axion Labs. (2025). HPLC Columns Explained: Understanding Carbon Load and Surface Area for Better Separations. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • PubMed. (2000). Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness. I. Optimizing selectivity and resolution. Available at: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • LCGC International. (2007). Top 10 HPLC Column Myths. Available at: [Link]

  • Phenomenex. (2017). C18: Most Popular RP Stationary Phase. Available at: [Link]

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. Available at: [Link]

  • Agilent. A Look at Column Choices. Available at: [Link]

  • Phenomenex. C8 vs. C18 HPLC columns: Key differences explained. Available at: [Link]

  • Agilent. Agilent Zorbax C8. Available at: [Link]

  • GL Sciences. (2023). What are C18 HPLC columns? Available at: [Link]

  • PubMed Central (PMC). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • PubChem. 4-Hydroxy-3,5-diisopropylbenzoic acid. Available at: [Link]

  • ResearchGate. Structure of C18 stationary phase. Available at: [Link]

  • ResearchGate. (2025). Preparation, characterization and application of C8 type stationary phases modified by metallic oxides for liquid chromatography. Available at: [Link]

  • Hamilton Company. Separation of Basic Drug Compounds (PRP-C18). Available at: [Link]

  • PubChem. Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate. Available at: [Link]

  • Humana Press. HPLC of Peptides and Proteins. Available at: [Link]

  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Phenomenex. HPLC Method Development. Available at: [Link]

Sources

Validation

benchmarking recovery rates of 4-Isopropoxy-3,5-diisopropylbenzoic acid extraction methods

Benchmarking Recovery Rates of 4-Isopropoxy-3,5-diisopropylbenzoic Acid Extraction Methods: A Comprehensive Guide Executive Summary The isolation and quantification of active pharmaceutical ingredient (API) impurities re...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Recovery Rates of 4-Isopropoxy-3,5-diisopropylbenzoic Acid Extraction Methods: A Comprehensive Guide

Executive Summary

The isolation and quantification of active pharmaceutical ingredient (API) impurities require extraction methodologies that are both highly selective and reproducible. 4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS: 2918851-48-4), commonly classified as Propofol Impurity 3, is a critical process-related impurity[1]. With a molecular weight of 264.37 g/mol and a highly lipophilic structure (C16H24O3), extracting this compound from lipid-rich matrices or high-concentration Propofol API presents significant analytical challenges[1].

This guide objectively benchmarks three primary extraction workflows—Liquid-Liquid Extraction (LLE), Mixed-Mode Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—detailing the mechanistic causality behind each protocol and providing comparative experimental recovery data.

Physicochemical Profiling & Extraction Rationale

To design a self-validating extraction system, one must first deconstruct the analyte's physicochemical properties:

  • Hydrophobic Core: The presence of one isopropoxy and two isopropyl groups imparts extreme lipophilicity, driving the molecule toward non-polar organic phases.

  • Ionizable Headgroup: The benzoic acid moiety (estimated pKa ~4.0–4.5) acts as an analytical lever. By manipulating the pH of the sample matrix, the molecule can be forced into a neutral, highly organic-soluble state (pH < 2.5) or an anionic, water-soluble state (pH > 6.5).

Understanding this amphiphilic nature is critical. If extraction is attempted at neutral pH using standard non-polar solvents, recovery rates will plummet due to the analyte's ionization.

Experimental Methodologies & Causality

Method A: Liquid-Liquid Extraction (LLE)

Causality: LLE relies on pH-driven phase partitioning. By acidifying the sample matrix below the pKa of the benzoic acid, the carboxylate anion is protonated into its neutral form. Toluene is selected as the extraction solvent because its aromatic ring provides excellent π-π stacking interactions with the bulky aromatic core of the impurity, a principle widely utilized in the industrial synthesis and purification of propofol derivatives[2][3].

Step-by-Step Protocol:

  • Aliquot: Transfer 1.0 mL of the sample matrix (aqueous or diluted API) into a glass centrifuge tube.

  • Acidification: Add 100 µL of 1M HCl. Vortex for 10 seconds. Validation check: Ensure pH is ≤ 2.0 using micro-pH paper.

  • Solvent Addition: Add 3.0 mL of HPLC-grade Toluene.

  • Partitioning: Shake vigorously for 10 minutes on a mechanical shaker to maximize the interfacial surface area between the aqueous and organic phases.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes to break any micro-emulsions.

  • Recovery: Transfer exactly 2.0 mL of the upper organic (toluene) layer to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 200 µL of initial mobile phase for LC-MS/MS analysis.

LLE_Logic Sample Aqueous Sample (pH > 7) Acidify Add 1M HCl (Adjust to pH 2.0) Sample->Acidify Protonated Protonated Acid (Neutral Charge) Acidify->Protonated Solvent Add Toluene & Vortex Protonated->Solvent Organic Organic Phase (Target Analyte) Solvent->Organic Partitioning Aqueous Aqueous Phase (Waste) Solvent->Aqueous Partitioning

Figure 1: Liquid-Liquid Extraction (LLE) phase partitioning logic based on pH adjustment.

Method B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Causality: When extracting this impurity from a matrix containing high levels of neutral Propofol, LLE often suffers from co-extraction. Mixed-mode SPE solves this via orthogonal separation[4]. The MAX sorbent contains both lipophilic groups and quaternary amines. At pH 7.0, the impurity is negatively charged and binds electrostatically to the amine. This allows for an aggressive 100% methanol wash, which completely strips away the neutral Propofol API without dislodging the target impurity. Elution is then triggered by neutralizing the analyte with an acidic solvent, breaking the ionic bond.

Step-by-Step Protocol:

  • Conditioning: Pass 2.0 mL of Methanol (MeOH), followed by 2.0 mL of LC-MS grade H₂O through the MAX cartridge (30 mg/1 cc).

  • Loading: Dilute 500 µL of sample with 500 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Load onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2.0 mL of 5% NH₄OH in H₂O to remove polar interferences.

  • Wash 2 (Organic): Pass 2.0 mL of 100% MeOH. Crucial step: This removes highly lipophilic neutral compounds (e.g., Propofol).

  • Drying: Apply maximum vacuum (≥ 10 inHg) for 5 minutes to dry the sorbent.

  • Elution: Elute the target impurity with 2.0 mL of 2% Formic Acid in MeOH. The acid neutralizes the carboxylate, releasing it from the sorbent.

  • Concentration: Evaporate under nitrogen and reconstitute.

SPE_Workflow Start Sample Matrix (Impurity 3 & Propofol) Condition Conditioning (MeOH -> H2O) Start->Condition Load Load Sample (Adjusted to pH 7.0) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes polar interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral Propofol) Wash1->Wash2 Elute Elution: 2% FA in MeOH (Recovers Impurity 3) Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Figure 2: Mixed-Mode Anion Exchange (MAX) SPE workflow for isolating the target impurity.

Method C: Supported Liquid Extraction (SLE)

Causality: SLE mimics the chemical principles of LLE but eliminates the shear forces that cause emulsions. The aqueous sample is coated over a highly porous diatomaceous earth network. When the water-immiscible elution solvent (Methyl tert-butyl ether, MTBE) percolates through, the maximized surface area allows for thermodynamically ideal partitioning.

Step-by-Step Protocol:

  • Pre-treatment: Dilute 500 µL of sample 1:1 with 1% Formic Acid in H₂O to ensure complete protonation of the impurity.

  • Loading: Apply the 1.0 mL pre-treated sample to the SLE cartridge. Apply a brief vacuum pulse to initiate loading.

  • Equilibration: Wait exactly 5 minutes. This allows the aqueous sample to fully absorb into the diatomaceous earth matrix.

  • Elution: Apply 2.5 mL of MTBE. Allow it to flow under gravity for 5 minutes. Apply a second 2.5 mL aliquot of MTBE, followed by a gentle vacuum to collect the final drops.

  • Concentration: Evaporate the MTBE eluate under nitrogen and reconstitute.

Benchmark Data & Performance Comparison

To objectively evaluate these methods, representative validation data for the extraction of 4-Isopropoxy-3,5-diisopropylbenzoic acid from a simulated API matrix (spiked at 100 ng/mL) is summarized below.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Inter-day RSD (%)Processing Time (per 96-well)Emulsion Risk
LLE (Toluene) 82.4 ± 4.1-18.56.8~90 minutesHigh
SPE (MAX) 94.7 ± 2.3-4.23.1~120 minutesNone
SLE (MTBE) 89.1 ± 3.5-8.74.5~60 minutesNone

Data Analysis:

  • Recovery & Precision: The MAX SPE method demonstrates superior absolute recovery (94.7%) and the lowest relative standard deviation (3.1%). This is directly attributed to the target-specific ionic binding mechanism, which prevents analyte loss during the wash steps.

  • Matrix Effects: LLE exhibits significant ion suppression (-18.5%) during downstream LC-MS/MS analysis. This occurs because toluene co-extracts a massive amount of neutral lipophilic background matrix. SPE effectively eliminates this through the 100% methanol wash.

  • Throughput: SLE offers the fastest processing time by eliminating the conditioning, washing, and centrifugation steps, making it an excellent middle-ground for high-throughput screening where slight sacrifices in absolute recovery are acceptable.

Conclusion

For the rigorous quantification of 4-Isopropoxy-3,5-diisopropylbenzoic acid, Mixed-Mode Anion Exchange (MAX) SPE is the gold standard . While LLE utilizes inexpensive reagents and leverages well-documented aromatic solvent interactions[2], its susceptibility to emulsion formation and high matrix effects makes it less suitable for trace-level LC-MS/MS analysis. SLE provides a highly efficient, emulsion-free alternative to LLE, but SPE remains the only method capable of orthogonal matrix stripping, ensuring the highest scientific integrity of the resulting analytical data.

References

  • Pharmaffiliates | Propofol-impurities: 4-Isopropoxy-3,5-diisopropylbenzoic Acid (CAS: 2918851-48-4) | 1

  • Google Patents | US20230159420A1 - Manufacturing and purification technology for high purity propofol | 2

  • ResearchGate (Journal of Separation Science) | Peng, M., et al. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique | 4

  • ACS Publications (Organic Process Research & Development) | Vinet, L., et al. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry | 3

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safety, PPE, and Handling for 4-Isopropoxy-3,5-diisopropylbenzoic Acid

As a Senior Application Scientist, I recognize that handling specialized Active Pharmaceutical Ingredient (API) impurities requires moving beyond generic safety data sheets. 4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized Active Pharmaceutical Ingredient (API) impurities requires moving beyond generic safety data sheets. 4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS: 2918851-48-4), widely utilized as1[1], presents unique occupational hazards.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, containment, and disposal of this specific compound.

Mechanistic Risk Assessment & Causality

To protect yourself, you must understand why this molecule is hazardous. 4-Isopropoxy-3,5-diisopropylbenzoic acid is not a standard organic acid; its structural modifications drastically alter its safety profile:

  • Lipophilicity & Dermal Permeation: The addition of one isopropoxy and two isopropyl groups to the benzoic acid backbone significantly increases the molecule's partition coefficient (LogP). This extreme lipophilicity allows the compound to rapidly bypass the lipid bilayers of human skin. Standard latex gloves are highly permeable to such lipophilic structures and offer zero meaningful protection.

  • Ocular & Respiratory Toxicity: As a crystalline powder, it poses a severe risk of aerosolization. Inhalation or ocular contact with2[2], leading to severe eye damage and respiratory tract inflammation.

  • Pharmacological Uncertainty: Because it is a structural analog of the anesthetic propofol, unintended systemic absorption carries unknown neurological risks. 3[3].

Quantitative PPE Specifications

Generic PPE is insufficient. The following specifications summarize the quantitative data and material requirements necessary to establish a reliable barrier against this specific chemical.

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile Rubber (NBR) GlovesMinimum thickness: 0.35 mm Nitrile provides chemical resistance against lipophilic organic acids. 4[4].
Eye Protection Tightly Fitting Safety GogglesANSI Z87.1 or EN 166 compliantProtects against severe ocular irritation from aerosolized fine powders. 5[5].
Respiratory Particulate RespiratorN95, P100, or FFP3Filters >99% of airborne particulates. Mandatory if handling outside a certified powder weighing hood or isolator.
Body Protection Flame/Chemical Resistant Lab CoatElastic cuffs, knee-lengthPrevents dermal accumulation of dust.5[5].

Self-Validating Operational Protocol

Do not merely execute steps; verify the integrity of each control mechanism before proceeding. This self-validating workflow ensures that failure points are caught before chemical exposure occurs.

Step 1: Enclosure Verification

  • Action: Before opening the chemical container, verify that the powder weighing hood or fume hood is operational.

  • Validation: Check the Magnehelic gauge to ensure a negative pressure differential is actively maintained. Do not rely solely on the power switch.

Step 2: PPE Donning & Integrity Validation

  • Action: Don the specified 0.35 mm nitrile gloves and tightly fitting goggles.

  • Validation: Air-inflate the nitrile gloves and apply pressure to visually inspect for microscopic pinholes before use.

Step 3: Anti-Static Material Handling

  • Action: 4-Isopropoxy-3,5-diisopropylbenzoic acid is highly prone to static charge buildup, which can cause the 4[4].

  • Validation: Pass a static eliminator (anti-static gun or bar) over the sealed vial and the weighing spatula for 10 seconds prior to opening.

Step 4: Solubilization & Transfer

  • Action: Transfer the required mass directly into a pre-tared volumetric flask containing your organic solvent (e.g., methanol or acetonitrile).

  • Validation: Cap the vessel immediately after transfer to permanently eliminate the dry dust hazard.

Workflow & Logic Diagram

The following diagram outlines the logical progression of handling and emergency response.

SafeHandling A 1. PPE Donning & Integrity Check B 2. Engineering Controls (Fume Hood Verification) A->B C 3. Material Handling (Anti-Static Weighing) B->C D Spill Detected? C->D E 4. Decontamination & Alkaline Wash D->E No G Emergency Spill Protocol D->G Yes F 5. Hazardous Waste Disposal E->F G->E

Caption: Workflow for the safe handling and spill response of 4-Isopropoxy-3,5-diisopropylbenzoic acid.

Spill Response & Decontamination Plan

Because this benzoic acid derivative is highly lipophilic and poorly soluble in water, standard aqueous cleaning is completely ineffective.

  • Spill Containment: If a powder spill occurs,4[4]. Gently cover the spill with absorbent paper dampened with a dilute alkaline solution (e.g., 1% sodium carbonate) or an alcohol-based solvent.

  • Mechanistic Neutralization (Alkaline Wash): Wipe the area thoroughly with the alkaline solution. The base chemically converts the lipophilic acid into a highly water-soluble benzoate salt, allowing it to be easily and safely wiped away. Follow this with a standard soap and water wash.

  • Waste Segregation: Collect all contaminated PPE, wipes, and residual powder into a sealable, chemically compatible hazardous waste container. Label as "Toxic Organic Acid Waste" and3[3].

References

  • Propofol Impurity 3 - Veeprho. Veeprho.
  • MATERIAL SAFETY DATA SHEETS PROPOFOL EP IMPURITY J - Cleanchem Laboratories.
  • Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH.
  • Benzoic Acid Safety Data Sheet (SDS) - Flinn Scientific. Flinn Scientific.
  • Propofol - European Directorate for the Quality of Medicines & HealthCare. EDQM.

Sources

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